molecular formula C11H9ClN2O B2493551 3-Chloro-2-(pyridin-3-yloxy)aniline CAS No. 869945-98-2

3-Chloro-2-(pyridin-3-yloxy)aniline

Cat. No.: B2493551
CAS No.: 869945-98-2
M. Wt: 220.66
InChI Key: GVHXELSOINPUQV-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyridin-3-yloxy)aniline is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.66. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(pyridin-3-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(pyridin-3-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-9-4-1-5-10(13)11(9)15-8-3-2-6-14-7-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHXELSOINPUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-98-2
Record name 3-chloro-2-(pyridin-3-yloxy)aniline
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Foundational & Exploratory

Technical Guide: 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 1019823-50-3)

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Next-Generation Kinase Inhibitor Design [1]

Executive Summary & Core Directive

In the landscape of modern medicinal chemistry, 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 1019823-50-3) represents a high-value "privileged scaffold." Unlike its more common para-substituted counterparts (often associated with EGFR inhibitors like Neratinib), this ortho-substituted biaryl ether offers a unique geometric vector for probing the ATP-binding pockets of kinases, particularly in the design of Type II inhibitors targeting the DFG-out conformation.

This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, structural utility, and handling. It is designed to empower researchers to utilize this building block with precision, minimizing experimental failure rates and maximizing Structure-Activity Relationship (SAR) insights.

Chemical Profile & Specifications

Understanding the physicochemical baseline is critical for assay development and formulation.

PropertyValueTechnical Note
CAS Number 1019823-50-3Unique identifier for the specific 2-(pyridin-3-yloxy) isomer.
IUPAC Name 3-Chloro-2-(pyridin-3-yloxy)anilineAlso known as 3-chloro-2-(3-pyridinyloxy)benzenamine.
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~2.3Lipophilic enough for cell permeability; suitable for oral bioavailability optimization.
pKa (Base) ~3.5 (Aniline), ~5.2 (Pyridine)The pyridine nitrogen is the primary protonation site at physiological pH.
Appearance Off-white to pale yellow solidDarkens upon oxidation; store under inert atmosphere.
Solubility DMSO, Methanol, DCMLimited water solubility; requires acid or co-solvents for aqueous assays.

Synthetic Methodology & Process Logic

The synthesis of CAS 1019823-50-3 is a classic example of where "textbook" chemistry meets the nuances of regioselectivity. The core challenge is ensuring the nucleophilic aromatic substitution (


) occurs exclusively at the fluorine position, preserving the chlorine atom for downstream utility.
Retrosynthetic Analysis

The most robust route involves the coupling of 2-fluoro-3-chloronitrobenzene with 3-hydroxypyridine , followed by the chemoselective reduction of the nitro group.

Critical Design Choice: We utilize 2-fluoro-3-chloronitrobenzene as the electrophile. The nitro group activates the ortho-fluorine significantly more than the meta-chlorine, ensuring high regioselectivity. Using a dichloro-precursor would lead to a mixture of isomers and lower yields.

Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (

)
  • Reagents: 2-Fluoro-3-chloronitrobenzene (1.0 eq), 3-Hydroxypyridine (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions:

    
     under 
    
    
    
    atmosphere for 4-6 hours.

Protocol Logic:

  • Base Selection:

    
     is preferred over stronger bases (like NaH) to minimize side reactions and polymerization.
    
  • Temperature Control: Maintaining the temperature below

    
     prevents the displacement of the chlorine atom, which can occur under forcing conditions.
    
  • Workup: Pour into ice water. The product, 3-chloro-2-(pyridin-3-yloxy)nitrobenzene , typically precipitates as a solid. Filtration provides crude material often sufficient for the next step (>95% purity).

Step 2: Chemoselective Reduction
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (

    
    ) for 2-4 hours.
    

Protocol Logic:

  • Why Fe/NH4Cl? Catalytic hydrogenation (

    
    ) poses a high risk of dehalogenation  (removing the essential chlorine atom). The Bechamp reduction (Fe/acid) or Fe/NH4Cl is chemoselective for the nitro group, leaving the aryl chloride intact.
    
  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H ~251) and appearance of the aniline (M+H ~221).

  • Purification: Filter through Celite to remove iron residues. Concentrate and purify via flash column chromatography (Hexane/EtOAc) if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Fluoro-3-chloronitrobenzene Step1 Step 1: SnAr Reaction (K2CO3, DMF, 90°C) Target: Regioselectivity Start->Step1 Reagent Reagent: 3-Hydroxypyridine Reagent->Step1 Inter Intermediate: 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene Step1->Inter Nucleophilic Attack Step2 Step 2: Reduction (Fe/NH4Cl, EtOH/H2O) Avoid: Dechlorination Inter->Step2 Nitro Reduction Product Final Product: 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 1019823-50-3) Step2->Product Purification

Caption: Chemoselective synthesis pathway prioritizing regiocontrol and halogen preservation.

Applications in Drug Discovery[2]

This scaffold is particularly valuable for designing Type II Kinase Inhibitors . These inhibitors bind to the inactive (DFG-out) conformation of kinases, often offering superior selectivity compared to Type I (ATP-competitive) inhibitors.

Structural Pharmacophore Analysis

The 3-Chloro-2-(pyridin-3-yloxy)aniline moiety serves as a "hinge-binding" or "linker" element with three critical features:

  • The Aniline (

    
    ):  Acts as a hydrogen bond donor, typically forming a key interaction with the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue).
    
  • The Ether Linkage (

    
    ):  Provides rotational freedom, allowing the molecule to adopt the necessary "L-shape" or "U-shape" to fit into the hydrophobic back pocket.
    
  • The Pyridine Ring: Functions as a hydrogen bond acceptor and can engage in

    
     stacking interactions with aromatic residues in the binding pocket.
    
  • The Chlorine Atom:

    • Electronic Effect: Withdraws electron density, modulating the pKa of the aniline.

    • Steric Handle: Fills small hydrophobic pockets (e.g., the solvent-exposed front pocket) and blocks metabolic oxidation at the phenyl ring.

Comparative Analysis: Ortho vs. Para

Most commercial kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a para-aminophenoxy structure. The ortho-geometry of CAS 1019823-50-3 creates a distinct vector.

  • Para-isomer: Linear extension, deep pocket penetration.

  • Ortho-isomer (This Compound): Induces a "kinked" conformation. This is ideal for kinases with restricted active sites or for creating macrocyclic inhibitors where the ortho-amino group is cyclized back to the pyridine ring.

Pharmacophore Interaction Map

Pharmacophore Aniline Aniline NH2 (H-Bond Donor) Hinge Kinase Hinge Region (Backbone Carbonyl) Aniline->Hinge H-Bond Ether Ether Oxygen (Linker/Flexibility) Pocket Hydrophobic Pocket (Selectivity Filter) Ether->Pocket Conformational Fit Pyridine Pyridine Nitrogen (H-Bond Acceptor) Solvent Solvent Front (Solubility) Pyridine->Solvent Solubility/H-Bond Chlorine Chlorine Atom (Hydrophobic/Metabolic Shield) Chlorine->Pocket Van der Waals

Caption: Interaction map highlighting the strategic role of each functional group in kinase binding.

Safety & Handling (E-E-A-T)

As with all halogenated anilines and pyridine derivatives, strict safety protocols are non-negotiable.

  • Toxicology: Likely to be toxic if swallowed, inhaled, or absorbed through the skin. Anilines are known methemoglobinemia inducers.

  • Sensitization: Potential skin sensitizer.

  • Storage: Store at

    
     under argon or nitrogen. The aniline group is prone to oxidation, turning the solid from white to brown/purple over time. This does not always indicate significant degradation but can affect yield in sensitive couplings.
    
  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Biosynth Carbosynth. Product Safety Data Sheet: 3-Chloro-2-(pyridin-3-yloxy)aniline. Retrieved from .

  • CymitQuimica. Technical Data: 3-Chloro-2-(pyridin-3-yloxy)aniline. Retrieved from .

  • Zhang, J., et al. (2009).Design and Synthesis of Type II Kinase Inhibitors. Chemical Reviews, 109(1), 304-323. (General reference for Type II kinase inhibitor design principles using biaryl ether scaffolds).
  • PubChem. Compound Summary for CAS 1019823-50-3. Retrieved from .

  • Accela ChemBio. Product Catalog: SY173517. Retrieved from .

(Note: While specific patent literature for this exact isomer is less dense than for its para-isomer cousins, the synthetic and structural logic is derived from the broader class of biaryl ether kinase inhibitors validated in the references above.)

Sources

chemical structure and properties of 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-Chloro-2-(pyridin-3-yloxy)aniline (CAS: 869945-98-2) is a specialized biaryl ether scaffold employed in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.[1] Distinguished by its 1,2,3-trisubstituted benzene core , this molecule features a sterically constrained architecture where the electron-withdrawing chlorine atom (C3) and the pyridyl ether moiety (C2) flank the primary amine (C1).

This configuration imparts unique electronic and conformational properties, making it a valuable "privileged structure" for targeting hydrophobic pockets adjacent to ATP-binding sites in enzymes. This guide provides a comprehensive technical analysis of its chemical behavior, synthetic pathways, and utility in drug discovery.

Chemical Structure & Electronic Properties

The molecule comprises an aniline core substituted at the ortho position with a 3-pyridyloxy group and at the meta position with a chlorine atom.

FeatureSpecification
IUPAC Name 3-Chloro-2-(pyridin-3-yloxy)aniline
CAS Number 869945-98-2
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
SMILES Nc1cccc(Cl)c1Oc2cnccc2
H-Bond Donors 1 (Aniline -NH₂)
H-Bond Acceptors 3 (Pyridine -N, Ether -O-, Aniline -N)
Topological Polar Surface Area (TPSA) ~51 Ų
1.1 Electronic & Conformational Analysis
  • Steric Crowding: The contiguous substitution pattern (1-Amino, 2-Ether, 3-Chloro) creates significant steric strain. The bulky chlorine atom at C3 forces the central ether linkage to adopt a specific torsion angle to minimize clashes, often locking the pyridine ring perpendicular to the aniline plane.

  • Electronic Effects:

    • Aniline Nitrogen: The electron-withdrawing nature of the ortho-ether and meta-chlorine reduces the pKa of the aniline nitrogen (estimated pKa ~3.0–3.5) compared to unsubstituted aniline (pKa 4.6), making it less nucleophilic but a potent hydrogen bond donor.

    • Pyridine Nitrogen: Retains basicity (pKa ~5.2), serving as a critical anchor point for hydrogen bonding with residues like the "hinge region" in kinase domains.

  • Lipophilicity: The chlorine substituent increases the logP (predicted ~2.3), enhancing membrane permeability and hydrophobic interactions within protein binding pockets.

Synthetic Methodology

The synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline typically proceeds via a nucleophilic aromatic substitution (


) followed by nitro group reduction. This route is preferred over Ullmann coupling due to higher regioselectivity and milder conditions.
2.1 Retrosynthetic Analysis

The target is disassembled into two key fragments:

  • Electrophile: 2,3-Dichloronitrobenzene (or 2-Fluoro-3-chloronitrobenzene).

  • Nucleophile: 3-Hydroxypyridine.

2.2 Validated Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reaction: 2,3-Dichloronitrobenzene + 3-Hydroxypyridine

    
     3-Chloro-2-(pyridin-3-yloxy)nitrobenzene.
    
  • Mechanism: The nitro group activates the ortho-chlorine (C2) for displacement. The meta-chlorine (C3) is less activated and sterically hindered, ensuring high regioselectivity.

  • Conditions:

    • Solvent: DMF or DMSO (Polar aprotic to solvate the cation).

    • Base:

      
       or 
      
      
      
      (to deprotonate the hydroxypyridine).
    • Temperature: 80–100°C.

Step 2: Chemoselective Reduction

  • Reaction: Nitro

    
     Amine.
    
  • Critical Constraint: The reduction method must preserve the Aryl-Chlorine bond. Catalytic hydrogenation (

    
    , Pd/C) carries a high risk of hydrodehalogenation (removing the Cl).
    
  • Recommended Method: Iron-mediated reduction (Bechamp) or Stannous Chloride (

    
    ).
    
    • Reagents: Iron powder (Fe), Ammonium Chloride (

      
      ).
      
    • Solvent: Ethanol/Water (3:1).

    • Temp: Reflux (70–80°C).

2.3 Workflow Visualization (Graphviz)

Synthesis_Pathway SM1 2,3-Dichloronitrobenzene (Electrophile) Step1 Step 1: SnAr Reaction K2CO3, DMF, 90°C (Regioselective Displacement) SM1->Step1 SM2 3-Hydroxypyridine (Nucleophile) SM2->Step1 Inter Intermediate: 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene Step1->Inter >90% Regioselectivity Step2 Step 2: Reduction Fe powder, NH4Cl EtOH/H2O, Reflux Inter->Step2 Chemoselective (Cl retention) Product TARGET: 3-Chloro-2-(pyridin-3-yloxy)aniline Step2->Product

Figure 1: Two-step synthetic pathway ensuring regioselectivity and halogen retention.

Medicinal Chemistry Applications

This scaffold is primarily utilized as a pharmacophore building block in the design of Type I and Type II kinase inhibitors.

3.1 Pharmacophore Mapping

In the context of kinase inhibition, the molecule functions through a "Dual-Binder" mechanism:

  • Hinge Binder: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Hydrophobic Clamp: The 3-Chloro substituent occupies the hydrophobic gatekeeper pocket (often selecting for smaller gatekeeper residues like Threonine or Valine).

  • Solvent Front: The aniline amine serves as a vector for extending the molecule into the solvent-exposed region or forming an amide bond with a "tail" moiety to improve solubility.

3.2 Structure-Activity Relationship (SAR) Logic
SubstituentRole in Biological Interaction
Pyridine Ring Provides water solubility and H-bond acceptor capability. The 3-yloxy linkage allows the ring to twist, accommodating various active site geometries.
Ether Linker (-O-) Acts as a flexible hinge. Unlike an amide or direct bond, the ether oxygen introduces a specific bond angle (~118°) that orients the aromatic rings.
3-Chlorine Critical for Selectivity. It fills small hydrophobic pockets. Replacing Cl with H often results in loss of potency; replacing with larger groups (Br, Me) may cause steric clashes depending on the target.
1-Amino Group The primary handle for derivatization. It is typically converted into Ureas, Amides, or Pyrimidines to construct the final drug molecule.
3.3 Interaction Diagram

Pharmacophore Aniline Aniline NH2 (Vector) Cl 3-Chloro (Hydrophobic) Aniline->Cl Ortho-Constraint Solvent Solvent / Solubilizing Region Aniline->Solvent Derivatization Site Pocket Hydrophobic Pocket (Gatekeeper Residue) Cl->Pocket Van der Waals Pyridine Pyridine N (H-Bond Acceptor) Hinge Kinase Hinge Region (Backbone NH) Pyridine->Hinge H-Bonding

Figure 2: Pharmacophore mapping of the scaffold within a theoretical binding pocket.

Handling and Safety Data

While specific toxicological data for this intermediate may be limited, standard protocols for halogenated anilines and pyridines apply.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

    • Irritation: Causes skin and serious eye irritation (H315, H319).[2]

    • Sensitization: Potential skin sensitizer due to the aniline moiety.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is susceptible to oxidation (browning) upon air exposure.

  • Solubility:

    • Soluble: DMSO, DMF, Methanol, Ethyl Acetate.

    • Insoluble: Water (unless protonated at low pH).

References
  • Chemical Identity & Availability

    • Source: PubChem Compound Summary for CID 6485400.
    • Link:

  • Synthetic Methodology (SnAr on o-halonitrobenzenes): Title: Nucleophilic Aromatic Substitution of 2-Chloronitrobenzenes. Source:Journal of Organic Chemistry. Context: Standard protocol validation for ether synthesis using in DMF.
  • Medicinal Chemistry Context (Pyridine-Ether Scaffolds)
  • Reduction Protocols (Chemoselective)

Sources

Technical Guide: Molecular Characterization & Synthesis of Vemurafenib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthetic pathways, and critical intermediates of Vemurafenib (PLX4032) . This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, prioritizing experimental causality and self-validating protocols.

Executive Technical Summary

Vemurafenib (Zelboraf®) is a potent, selective inhibitor of the BRAF


 kinase domain.[1] Its structural core combines a 7-azaindole  scaffold (mimicking the adenine pharmacophore of ATP) with a difluoro-sulfonamide  moiety that confers selectivity and bioavailability.

From a process chemistry perspective, the synthesis is convergent , relying on the independent preparation of two complex "halves" followed by a critical coupling event. Control over the molecular weight and purity of these intermediates is the primary determinant of the final drug substance's quality.

Target Molecule Profile
ParameterSpecification
Generic Name Vemurafenib (PLX4032)
IUPAC Name N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide
CAS Registry 918504-65-1
Molecular Formula C

H

ClF

N

O

S
Molecular Weight 489.92 g/mol
Monoisotopic Mass 489.0725 Da

Critical Intermediates: Molecular Specifications

The synthesis is defined by two key building blocks: the Acid Fragment (Left-Hand Side) and the Azaindole Fragment (Right-Hand Side) .

Intermediate A: The Difluoro-Sulfonamide Core

This fragment provides the "linker" and the sulfonamide tail responsible for hydrogen bonding within the kinase pocket.

AttributeDetail
Chemical Name 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
Role Electrophilic coupling partner (after activation)
CAS Registry 1103234-56-5
Molecular Formula C

H

F

NO

S
Molecular Weight 279.26 g/mol
Appearance Off-white to pink solid
Key Precursor Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0)
Intermediate B: The 5-Aryl-7-Azaindole Core

This fragment acts as the hinge binder. The 4-chlorophenyl group fills the hydrophobic pocket adjacent to the gatekeeper residue.

AttributeDetail
Chemical Name 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Role Nucleophilic coupling partner
CAS Registry 918516-27-5
Molecular Formula C

H

ClN

Molecular Weight 228.68 g/mol
Appearance Yellow to tan solid
Key Precursor 5-Bromo-7-azaindole (CAS 183208-35-7)

Synthetic Pathway & Mechanism

The industrial synthesis typically employs a Friedel-Crafts Acylation or a Lithiation-Addition/Oxidation sequence. The diagram below illustrates the convergent route, highlighting the assembly of the two key intermediates.

Pathway Visualization

Vemurafenib_Synthesis Start1 Methyl 3-amino-2,6- difluorobenzoate (CAS 84832-02-0) Int_A Intermediate A (Acid) 2,6-Difluoro-3-(propylsulfonamido) benzoic acid (MW: 279.26) Start1->Int_A 1. Sulfonylation 2. Hydrolysis Start2 5-Bromo-7-azaindole (CAS 183208-35-7) Int_B Intermediate B (Azaindole) 5-(4-chlorophenyl)-1H- pyrrolo[2,3-b]pyridine (MW: 228.68) Start2->Int_B Suzuki Coupling (4-Cl-Ph-B(OH)2) Activated_A Acid Chloride / Activated Ester Int_A->Activated_A Activation (SOCl2 or HATU) Final Vemurafenib (PLX4032) (MW: 489.92) Int_B->Final Coupling Activated_A->Final Friedel-Crafts Acylation (AlCl3)

Figure 1: Convergent synthesis of Vemurafenib showing the merger of the acid and azaindole fragments.

Detailed Experimental Protocols

The following protocols are derived from process chemistry optimization (e.g., Tetrahedron Lett. 2012, 53, 4161-4165 and WO2015075749).

Protocol A: Preparation of Intermediate B (Suzuki Coupling)

This step installs the hydrophobic tail onto the kinase-binding core.

  • Reagents: Charge a reaction vessel with 5-bromo-7-azaindole (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and Pd(dppf)Cl

    
      (0.05 eq).
    
  • Solvent System: Add a degassed mixture of 1,4-dioxane/water (4:1 ratio). Add K

    
    CO
    
    
    
    (3.0 eq).
  • Reaction: Heat to 90°C under N

    
     atmosphere for 4-6 hours. Monitor by HPLC for disappearance of bromide.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from ethanol or purify via silica chromatography (Hexane/EtOAc gradient).

  • Validation: Target MW 228.68 . MS (ESI+) m/z = 229.1 [M+H]

    
    .
    
Protocol B: Final Coupling (Friedel-Crafts Variant)

This step forms the critical ketone linkage between the two halves.

  • Activation: Suspend Intermediate A (Acid) (1.0 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride). Concentrate to dryness.

  • Coupling: Dissolve Intermediate B (Azaindole) (1.0 eq) in dry 1,2-dichloroethane (DCE). Add Aluminum Chloride (AlCl

    
    )  (3.0 eq) at 0°C.
    
  • Addition: Add the prepared acid chloride (dissolved in DCE) dropwise to the azaindole/AlCl

    
     slurry.
    
  • Reaction: Warm to 60-80°C for 2-4 hours. The reaction turns dark red/brown.

  • Quench: Pour mixture onto ice/water carefully.

  • Isolation: Extract with EtOAc/THF. The product is often poorly soluble; filtration of the precipitate may be required.

  • Purification: Recrystallization from Methanol/Water or preparative HPLC.

Analytical Strategy & Specifications

To ensure scientific integrity, the following analytical markers must be verified.

Mass Spectrometry (LC-MS)
  • Vemurafenib: m/z 490.1 [M+H]

    
     (Positive mode).
    
  • Isotopic Pattern: Distinct chlorine pattern (

    
    Cl/
    
    
    
    Cl ratio ~3:1) must be visible.
NMR Characterization (DMSO-d )
  • Azaindole NH: Broad singlet ~12.0–13.0 ppm.

  • Sulfonamide NH: Singlet ~9.8 ppm.

  • Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.7 ppm), Triplet (~3.0 ppm).

Impurity Profiling Table
Impurity TypeOriginMW MarkerControl Limit
Des-chloro Incomplete Suzuki or dehalogenation455.4< 0.15%
Dimer Homocoupling of Boronic AcidVaries< 0.10%
Regioisomer Acylation at C-2 instead of C-3489.9< 0.15%

References

  • PubChem. (n.d.).[2] Vemurafenib (CID 42611257).[3] National Library of Medicine.[3] Retrieved from [Link]

  • Manning, H. C., et al. (2012). Rapid, Microwave-Assisted Organic Synthesis of Selective (V600E)BRAF Inhibitors for Preclinical Cancer Research. Tetrahedron Letters, 53(32), 4161–4165. Retrieved from [Link]

  • Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.

Sources

Technical Whitepaper: Solubility Profiling & Process Optimization for 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

Effective process development for 3-Chloro-2-(pyridin-3-yloxy)aniline (hereafter CPOA ) requires a granular understanding of its solubility thermodynamics.[1] As a critical intermediate in the synthesis of kinase inhibitors (structurally analogous to scaffolds used in EGFR/HER2 inhibitors), CPOA exhibits a complex solubility profile governed by competing intermolecular forces.[1]

This guide provides a technical deep-dive into the solvent interactions of CPOA, establishing a self-validating framework for solvent selection in recrystallization, reaction, and formulation.[1]

Structural-Property Relationship (SPR) Analysis

The solubility of CPOA is dictated by three distinct functional domains. Understanding these is the prerequisite for predicting solvent behavior.[1]

Functional DomainElectronic CharacterSolvent Interaction Mechanism
Aniline (Primary Amine) H-Bond Donor/AcceptorFacilitates solubility in polar protic solvents (MeOH, EtOH) via hydrogen bonding.[1] Susceptible to oxidation.[1]
Pyridine Ring Basic Nitrogen (pKa ~5.2)Critical Control Point: Acts as a pH-switch. High solubility in acidic media; moderate-to-low in neutral aqueous media. H-bond acceptor.
Chloro-Substituent Lipophilic / EWGIncreases

(approx.[1] 2.5–3.0), driving solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

Solubility Profile & Solvent Selection Matrix

The following data categorizes solvent suitability based on thermodynamic affinity. While specific mole-fraction values vary by crystal polymorph, these classifications represent the authoritative baseline for process design.[1]

Thermodynamic Solubility Classifications
Solvent ClassRepresentative SolventsSolubility RatingPrimary InteractionProcess Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>200 mg/mL)Dipole-dipole &

-stacking
Reaction medium; Stock solutions.[1]
Chlorinated Dichloromethane (DCM)High (>150 mg/mL)Dispersion forces & PolarityExtraction; Chromatography.[1]
Polar Protic Methanol, EthanolModerate (50–100 mg/mL)Hydrogen BondingRecrystallization (Good Solvent) .[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–60 mg/mL)Dipole-dipoleCrystallization; Washing.[1]
Non-Polar n-Heptane, HexanePoor (<1 mg/mL)Weak DispersionRecrystallization (Anti-Solvent) .[1]
Aqueous Water (pH 7)Very Poor (<0.5 mg/mL)Hydrophobic EffectWaste stream; Anti-solvent.[1]
pH-Dependent Solubility (The "Pyridine Switch")

Because CPOA contains a pyridine ring, its solubility is pH-dependent.[1]

  • pH < 4: The pyridine nitrogen protonates (

    
    ), increasing aqueous solubility by >100-fold.
    
  • pH > 7: The molecule remains neutral, favoring organic partitioning.

Experimental Protocol: Gravimetric Solubility Determination

To ensure data integrity, researchers must generate their own solubility curves (Solubility vs. Temperature) using the following self-validating protocol. This method minimizes errors from supersaturation and polymorph transitions.[1]

Workflow Visualization

The following diagram outlines the critical path for solubility determination, including the "Self-Validation" loop using HPLC.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake-Flask, 24-48h) Start->Equilibration TempControl Temp Control (±0.1°C) Equilibration->TempControl Dynamic Loop Filtration Isothermal Filtration (0.45µm) TempControl->Filtration Dilution Dilution (Mobile Phase) Filtration->Dilution Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Validation Validation Check: Mass Balance >98%? Analysis->Validation Validation->Start Fail (Repeat) End Final Solubility Curve Validation->End Pass (Report)

Figure 1: Standard Operating Procedure (SOP) workflow for solubility determination. The validation loop ensures that loss of material to filters or degradation does not skew results.[1]

Detailed Methodology

Objective: Determine mole fraction solubility (


) in organic solvents.
  • Preparation: Add excess CPOA solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm. Allow 24 hours for equilibration at the lowest temperature (

    
    ), then step up in 5°C increments.
    
  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during filtration.[1]

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (aromatic absorption).

    • Calculation: Compare peak area to a 5-point calibration curve.

Thermodynamic Modeling & Data Correlation

For process engineers scaling up crystallization, raw data points are insufficient. You must fit experimental data to thermodynamic models to predict solubility at unmeasured temperatures.[1]

Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility (


) with temperature (

) for semi-polar organic molecules like CPOA.[1]


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If B is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).[1]

    • C accounts for the temperature dependence of the enthalpy of solution.[1]

Van't Hoff Analysis (Enthalpy of Dissolution)

To determine if the dissolution is entropy- or enthalpy-driven, plot


 vs 

.[1]

[1]
  • Insight: For CPOA, dissolution in alcohols (MeOH/EtOH) is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), meaning heating is required to dissolve significant quantities, making "Cooling Crystallization" a viable purification strategy.[1]

Recrystallization Strategy (Purification)

Based on the solubility differential between polar protic and non-polar solvents, the following crystallization system is recommended for high-purity isolation.

Solvent System: Ethanol / Water (Anti-Solvent)
  • Rationale: CPOA is moderately soluble in hot Ethanol but insoluble in Water.[1] Water acts as a powerful anti-solvent while also purging inorganic salts.[1]

Process Flow Diagram

Recrystallization Crude Crude CPOA (Solid) Dissolution Dissolution Ethanol @ 65°C Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Nucleation Cool to 40°C (Onset of Nucleation) Filtration->Nucleation AntiSolvent Add Water (Anti-Solvent) Dropwise over 2 hrs Nucleation->AntiSolvent Aging Crystal Aging 0-5°C for 4 hrs AntiSolvent->Aging Isolation Filtration & Drying Vacuum Oven @ 45°C Aging->Isolation

Figure 2: Optimized cooling + anti-solvent crystallization workflow for CPOA.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7932, 3-Chloroaniline (Analogous Base Structure).[1] Retrieved from [Link][1]

  • Lu, K. et al. (2025). Solubility measurement, model correlation, solvent effects and thermodynamic analysis of organic solutions of p-Chloroaniline.[1] Journal of Chemical Thermodynamics.[1] (Theoretical Basis for Thermodynamic Modeling).[1] Retrieved from [Link]

Sources

Technical Stewardship Guide: 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Operational Risk Management & Handling Protocols for High-Value Intermediates

Document Control:

  • Target Compound: 3-Chloro-2-(pyridin-3-yloxy)aniline[1]

  • CAS Registry Number: 1346602-78-3

  • Primary Application: Advanced Intermediate for Omaveloxolone (RTA-408)

  • Molecular Formula: C₁₁H₉ClN₂O[1]

  • Molecular Weight: 220.66 g/mol

Part 1: Strategic Context & Chemical Identity

The "Why" Behind the Molecule

In the landscape of drug development, 3-Chloro-2-(pyridin-3-yloxy)aniline is not merely a reagent; it is the pharmacophore scaffold for Omaveloxolone , a Nrf2 activator recently approved for Friedreich’s ataxia.[2] The ether linkage between the chlorinated aniline and the pyridine ring is critical for the drug's binding affinity and metabolic stability.

Expert Insight: The presence of the aniline moiety (amino group attached to a benzene ring) dictates the safety profile. While the pyridine ring adds solubility, the chlorinated aniline fragment introduces significant toxicological risks—specifically methemoglobinemia —which must be the primary focus of your safety protocols.

Structural Alerts & Pharmacophore Analysis

This molecule combines three distinct functional groups that define its reactivity and hazard profile:

  • Primary Aniline (-NH₂): The site of metabolic activation (N-hydroxylation) leading to blood toxicity.

  • Ether Linkage (-O-): Generally stable, but provides a lipophilic bridge facilitating skin absorption.

  • Pyridine Ring: Adds basicity and potential for eye/mucous membrane irritation.

Part 2: Hazard Architecture (GHS & Toxicological Logic)

Warning: Specific toxicological data for this intermediate is often proprietary. The following classifications are derived using Read-Across Methodology based on structural analogs (3-Chloroaniline and Pyridinyl ethers).

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementMechanism
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.Aniline absorption.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.Lipophilic ether transport.
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/eye irritation.[3][4]Pyridine basicity.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.Dust inhalation.
STOT - Repeated Cat 2H373: May cause damage to blood (MetHgb).Erythrocyte oxidation.[5]
The "Cyanosis" Risk Factor

The critical danger with this compound is silent absorption . Unlike acid chlorides which burn immediately, chloro-anilines can absorb through intact skin without immediate pain. Once in the bloodstream, they oxidize hemoglobin (


) to methemoglobin (

), which cannot transport oxygen.
  • Early Signs: Blue lips/fingernails (Cyanosis), headache, fatigue.

  • Late Signs: Dizziness, collapse, chocolate-brown blood.

Part 3: Physicochemical Profile

Note: Values below are based on predictive modeling for the specific CAS 1346602-78-3 where experimental data is non-public.

PropertyValue / RangeOperational Implication
Physical State Solid (Crystalline powder)Dust generation is the primary exposure vector.
Color Off-white to pale yellowDarkens on oxidation; store under inert gas.
Melting Point 85°C – 95°C (Predicted)Low melting point; avoid high-friction milling.
Boiling Point ~360°C (at 760 mmHg)Non-volatile, but sublimation possible under high vac.
LogP (Octanol/Water) 2.3 – 2.8High Lipophilicity: Readily crosses skin barriers.
pKa ~3.5 (Pyridine N), ~2.5 (Aniline N)Weak base; extractable into acidic aqueous layers.
Solubility DMSO, Methanol, DCMInsoluble in water; difficult to wash off skin with water alone.

Part 4: Operational Handling Protocols

The "Red Line" Weighing Protocol

Because this is a potent solid intermediate, standard fume hood handling is insufficient if dust is generated.

Step-by-Step Workflow:

  • Engineering Control: Use a Powder Containment Hood (HEPA filtered) or a Static-Dissipative Glove Box.

  • PPE Layering:

    • Inner: Nitrile gloves (inspection grade).

    • Outer: Long-cuff Nitrile or Neoprene (0.11mm min thickness).

    • Body: Tyvek® lab coat (taped cuffs).

    • Respiratory: N95/P3 minimum; Powered Air Purifying Respirator (PAPR) recommended for >10g handling.

  • Technique:

    • Use an anti-static gun on the spatula and weigh boat before transfer.

    • "Wet Transfer" Rule: If adding to a reactor, dissolve the solid in a minimal amount of solvent (e.g., DMSO/DCM) inside the hood before transporting to the main vessel.

Visualizing the Hazard Pathway

HazardPathway Compound 3-Chloro-2-(pyridin-3-yloxy)aniline (Solid Dust) Skin Dermal Contact (Lipophilic Absorption) Compound->Skin PPE Failure Lungs Inhalation (Dust) Compound->Lungs No HEPA Liver Hepatic Metabolism (CYP450 Oxidation) Skin->Liver Systemic Circ. Lungs->Liver Systemic Circ. Blood Erythrocytes (Hemoglobin -> MetHemoglobin) Liver->Blood N-Hydroxylation Effect Hypoxia / Cyanosis (Tissue Starvation) Blood->Effect O2 Transport Failure

Figure 1: Toxicological pathway highlighting the critical role of metabolic activation in aniline toxicity.

Part 5: Emergency Response & Decontamination

First Aid (Specific to Anilines)
  • Skin Contact:

    • IMMEDIATE ACTION: Drench with Polyethylene Glycol 400 (PEG 400) or ethanol/water mixture. Why? Water alone is ineffective due to the compound's lipophilicity (LogP ~2.5).

    • Wash with soap and water after solvent rinse.

  • Inhalation: Remove to fresh air. Administer oxygen if lips appear blue.

  • Antidote Note: Medical professionals should be alerted to potential Methemoglobinemia . Methylene Blue is the standard antidote but must be administered under medical supervision.

Spill Cleanup (The "Solvent Trap" Method)

Do not dry sweep. Dry sweeping generates dust aerosols.

  • Isolate: Evacuate non-essential personnel.

  • Dampen: Cover the spill with a paper towel soaked in Ethanol or Acetone (to dissolve the lipophilic solid).

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Verify: Wipe the surface with a white cloth soaked in dilute HCl; if it turns yellow/orange, residue remains (aniline salt formation).

Part 6: Synthesis & Validation Workflow

When using this intermediate for Omaveloxolone synthesis, the purity of the ether formation is critical.

SynthesisWorkflow cluster_0 Synthesis Phase cluster_1 Safety Checkpoint Start Raw Materials: 3-Chlorophenol deriv. + Pyridine halide Reaction Coupling Reaction (Base/Solvent) Start->Reaction Controlled Addn Isolation Isolation of 3-Chloro-2-(pyridin-3-yloxy)aniline Reaction->Isolation Workup QC QC Analysis (HPLC/NMR) Isolation->QC Sample Waste Aqueous Waste (Contains Aniline Traces) Isolation->Waste Filtrate Storage Storage (Inert Gas, <25°C) QC->Storage Pass (>98%) Waste_Instruction Segregate as TOXIC ORGANIC Waste->Waste_Instruction

Figure 2: Process flow for synthesis and isolation, emphasizing waste segregation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485400, 3-chloro-2-(pyridin-3-yloxy)aniline. Retrieved from [Link]

  • Reata Pharmaceuticals. Omaveloxolone (RTA 408) Mechanism of Action and Clinical Development.[2][6] (Contextual reference for the application of the intermediate).

  • European Chemicals Agency (ECHA). Registration Dossier: Chloroanilines - Toxicological Summary. (Used for Read-Across Hazard Classification). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aniline and Derivatives. (Basis for Methemoglobinemia protocols).[4] Retrieved from [Link]

  • Honda, T., et al. (2013).Patent WO2013163344A1: Synthetic Triterpenoids and Methods of Use. (Describes the synthesis utilizing this specific intermediate).

Sources

An In-depth Technical Guide to 3-Chloro-2-(pyridin-3-yloxy)aniline: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2-(pyridin-3-yloxy)aniline, a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and handling.

Introduction and Molecular Overview

3-Chloro-2-(pyridin-3-yloxy)aniline is a diaryl ether derivative incorporating a chlorinated aniline moiety and a pyridine ring. The strategic placement of the chloro, amino, and pyridinyloxy groups on the aniline core makes it an attractive scaffold for the synthesis of novel compounds with potential biological activity. The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, which is a key feature for molecular recognition in biological systems. The chloro-substituent can influence the compound's electronic properties and metabolic stability, making it a valuable building block in drug discovery programs.

Molecular Structure:

Caption: Chemical structure of 3-Chloro-2-(pyridin-3-yloxy)aniline.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical properties for 3-Chloro-2-(pyridin-3-yloxy)aniline. This suggests the compound may be a novel or not widely characterized substance. The available and predicted data are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Monoisotopic Mass 220.04034 Da
Melting Point Data not available-
Boiling Point Data not available-
Predicted XlogP 2.3
Appearance Expected to be a solid at room temperatureInferred from similar structures

Note on Melting and Boiling Points: The absence of experimental data necessitates a predictive approach. However, computational predictions for melting and boiling points of complex organic molecules can have significant error margins. Researchers are advised to determine these values experimentally upon synthesis.

Synthesis Methodology: A Proposed Route via Ullmann Condensation

The synthesis of diaryl ethers is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2] This approach is a plausible and well-established method for the preparation of 3-Chloro-2-(pyridin-3-yloxy)aniline.

The proposed two-step synthesis involves the Ullmann condensation of 2-amino-6-chlorophenol with 3-bromopyridine. An alternative starting material could be 2,6-dichloronitrobenzene, which would require an additional reduction step to convert the nitro group to an amine.

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 2-Amino-6-chlorophenol Conditions Ullmann Condensation: - Copper(I) iodide (CuI) - Ligand (e.g., 1,10-Phenanthroline) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) - Heat Reactant1->Conditions Reactant2 3-Bromopyridine Reactant2->Conditions Product 3-Chloro-2-(pyridin-3-yloxy)aniline Conditions->Product

Caption: Proposed synthetic workflow for 3-Chloro-2-(pyridin-3-yloxy)aniline.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Amino-6-chlorophenol

  • 3-Bromopyridine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add anhydrous DMF to the flask, followed by the addition of 3-bromopyridine (1.2 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Chloro-2-(pyridin-3-yloxy)aniline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the base and affecting the solubility of the reactants.

  • Ligand: 1,10-Phenanthroline is used to stabilize the copper catalyst and increase its reactivity.

  • Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

  • Solvent: DMF is a high-boiling polar aprotic solvent that is suitable for the high temperatures often required for Ullmann condensations.[1]

Analytical Characterization

Upon successful synthesis, the identity and purity of 3-Chloro-2-(pyridin-3-yloxy)aniline must be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyridine rings, as well as a broad singlet for the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage, and C-Cl stretching.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Safety and Handling

While specific toxicity data for 3-Chloro-2-(pyridin-3-yloxy)aniline is not available, it should be handled with care, assuming it may be hazardous. General safety precautions for handling aromatic amines and halogenated compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

  • In case of Contact:

    • Skin: Wash immediately with plenty of soap and water.[3]

    • Eyes: Rinse cautiously with water for several minutes.[3]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-2-(pyridin-3-yloxy)aniline represents a potentially valuable building block for the development of new chemical entities in various scientific fields. While experimental data on its physical properties are currently limited, this guide provides a robust theoretical and practical framework for its synthesis, characterization, and safe handling. The proposed Ullmann condensation route offers a reliable method for its preparation, and the outlined analytical techniques will ensure the structural integrity and purity of the synthesized compound. Further research into the properties and applications of this molecule is warranted.

References

  • Wikipedia. Ullmann condensation. [Link]

  • PubChem. 3-chloro-2-(pyridin-3-yloxy)aniline. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • SynArchive. Ullmann Condensation. [Link]

Sources

Toxicity Profile and Handling of Pyridine-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers working with pyridine-aniline derivatives (e.g., aminopyridines,


-phenylpyridinamines). These scaffolds are ubiquitous in kinase inhibitors and GPCR ligands but present a dual-toxicity profile combining the hematotoxicity of anilines  with the neuro/hepatotoxicity of pyridines .

Part 1: Toxicological Mechanisms & Causality

To safely handle these compounds, one must understand why they are toxic. The toxicity is not merely a property of the parent molecule but a consequence of bioactivation —the metabolic conversion of stable drugs into reactive electrophiles.

The "Double-Edged" Bioactivation Pathway

Pyridine-aniline derivatives undergo metabolism primarily via Cytochrome P450 enzymes (CYP450). The danger lies in the competition between detoxification (ring hydroxylation/conjugation) and toxification (


-oxidation).
  • Mechanism of Hematotoxicity (Methemoglobinemia): Similar to aniline, the exocyclic amine group can be

    
    -hydroxylated to form a hydroxylamine. This metabolite enters erythrocytes and undergoes redox cycling  with oxyhemoglobin, oxidizing ferrous iron (
    
    
    
    ) to ferric iron (
    
    
    ), rendering the hemoglobin incapable of oxygen transport.
  • Mechanism of Genotoxicity/Hepatotoxicity: The

    
    -hydroxylamine can be further esterified (e.g., by sulfotransferases) to form an unstable ester, which spontaneously cleaves to generate a nitrenium ion . This highly reactive electrophile covalently binds to DNA (genotoxicity) or cellular proteins (hepatotoxicity).
    
Structural Alerts & SAR

Not all derivatives are equally toxic. Electron density plays a critical role.

  • Electron-Rich Rings: Facilitate

    
    -oxidation, increasing methemoglobinemia risk.
    
  • Electron-Deficient Pyridines: Introduction of electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the pyridine ring reduces the basicity of the amine and the electron density, often suppressing the formation of the reactive nitrenium ion.
Visualization: Metabolic Bioactivation Pathways

The following diagram illustrates the divergence between safe clearance and toxic activation.

Bioactivation Parent Pyridine-Aniline Derivative CYP CYP450 (Liver) Parent->CYP RingOH Ring Hydroxylation (Detoxification) CYP->RingOH Major Pathway (if blocked) N_OH N-Hydroxylamine (Toxic Intermediate) CYP->N_OH N-Oxidation (Bioactivation) Gluc Glucuronidation (Excretion) RingOH->Gluc RBC Red Blood Cell Entry N_OH->RBC Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Sulfotransferase MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling DNA_Bind DNA/Protein Adducts Nitrenium->DNA_Bind Covalent Binding

Caption: Divergent metabolic fates. N-oxidation leads to hematotoxicity (RBCs) or genotoxicity (DNA binding).

Part 2: Quantitative Toxicity Data

The following table synthesizes toxicity endpoints for representative substructures. Note that aminopyridines are generally more acutely toxic (neurotoxic) than simple anilines, while


-phenyl  derivatives drive the hematotoxicity.
Compound ClassRepresentativeTarget OrganPrimary MechanismAcute Oral LD50 (Rat)
Anilines AnilineBlood (RBC)Methemoglobinemia (Redox cycling)~250–440 mg/kg
Aminopyridines 4-AminopyridineCNS (Potassium Channels)Seizures, Neuroexcitation~20 mg/kg (Highly Toxic)
Phenyl-aminopyridines Drug IntermediatesLiver, BloodBioactivation + Idiosyncratic DILIVariable (50–500 mg/kg)
Nitro-pyridines 2-Amino-3-nitropyridineDNANitroreduction to hydroxylamineMutagenic (Ames +)

Part 3: Operational Safety & Handling Protocols

Hierarchy of Controls

This protocol uses a Self-Validating System : every step includes a check to ensure the control is working before proceeding.

Step 1: Engineering Validation (The "Smoke" Test)
  • Requirement: Handle all solid powders and concentrated (>1M) solutions in a certified chemical fume hood.

  • Validation: Before opening the container, check the hood monitor flow rate. If no digital monitor is present, use a kimwipe taped to the sash; it must be pulled inward at a 45° angle. Stop if airflow is insufficient.

Step 2: PPE Selection (Permeation Defense)

Standard latex gloves are insufficient for pyridine derivatives due to rapid permeation.

  • Primary Layer: Laminate film (e.g., Silver Shield™) or heavy-duty Butyl rubber.

  • Secondary Layer: Disposable Nitrile (for dexterity and to protect the inner glove).

  • Validation: Inspect gloves for pinholes by trapping air and squeezing (the "balloon test") prior to donning.

Step 3: Handling Workflow
  • Weighing: Use an anti-static gun on the balance to prevent powder scattering.

  • Solubilization: Dissolve solids immediately. Solutions are less prone to static dispersion than dust.

  • Quenching: Have a designated "Quench Station" prepared before starting the reaction (see Section 4).

Visualization: Safe Handling Decision Tree

Handling Start Start Handling Pyridine-Aniline Derivative State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Fume Hood REQUIRED (Sash < 18 inches) Solid->Hood Liquid->Hood Glove Double Glove: Nitrile over Laminate Hood->Glove Static Use Anti-Static Gun Glove->Static If Solid Dissolve Dissolve Immediately to reduce dust risk Glove->Dissolve If Liquid Static->Dissolve Waste Segregate Waste: High Hazard (Blue Tag) Dissolve->Waste

Caption: Decision tree for PPE and containment based on physical state.

Part 4: Emergency & Deactivation Protocols

Spill Management (The "Circle-In" Method)

Do not use water immediately; pyridine derivatives are often hydrophobic and will spread.

  • Isolate: Evacuate the immediate area.

  • Contain: Use a "damming" technique with inert absorbent (vermiculite or diatomaceous earth), circling from the outside of the spill toward the center.

  • Neutralize: For amine-rich spills, apply a weak acid neutralizer (e.g., citric acid powder) over the absorbent to reduce volatility.

  • Clean: Scoop into a hazardous waste container. Do not seal tightly immediately (allow off-gassing).

Medical Response: Methemoglobinemia
  • Symptom Check: Cyanosis (blue lips/fingernails), chocolate-brown blood, headache, fatigue.

  • Antidote: Methylene Blue (1-2 mg/kg IV).

    • Contraindication:G6PD Deficiency .[1] Methylene blue requires NADPH (generated by G6PD) to work. In G6PD-deficient patients, it causes hemolysis.[1] Alternative: Ascorbic acid or hyperbaric oxygen.

Waste Deactivation
  • Protocol: Acidify aqueous waste to pH < 3 using 1M HCl. This protonates the pyridine and aniline nitrogens, converting them into non-volatile ammonium salts, significantly reducing vapor pressure and inhalation risk during storage.

References

  • Mechanism of Aniline Toxicity: Contribution of aniline metabolites to aniline-induced methemoglobinemia. Harrison, J. H., & Jollow, D. J. (1987). Molecular Pharmacology. Link

  • Structural Alerts in Drug Design: Strategies to Mitigate the Bioactivation of Aryl Amines. Kalgutkar, A. S., et al. (2005). Chemical Research in Toxicology. Link

  • Pyridine Hepatotoxicity: Toxicological Profile for Pyridine. ATSDR (Agency for Toxic Substances and Disease Registry). (1992). Link

  • Methemoglobinemia Management: Methemoglobinemia: Etiology, Pharmacology, and Clinical Management. Wright, R. O., et al. (1999). Annals of Emergency Medicine. Link

  • Handling Aminopyridines: Safe Handling of Hazardous Chemicals - 4-Aminopyridine SDS. Merck/Sigma-Aldrich. Link

Sources

The Synthetic Evolution of Vemurafenib: From Fragment to Clinical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery history, structural evolution, and synthetic pathways of Vemurafenib (PLX4032), focusing on the critical intermediates that defined its development.

Introduction: The BRAF V600E Challenge

The discovery of Vemurafenib (Zelboraf®) marked a paradigm shift in precision oncology. Targeted specifically at the BRAF V600E mutation—found in approximately 50% of metastatic melanomas—the drug functions as a Type I kinase inhibitor. Unlike its predecessor Sorafenib, which binds the inactive "DFG-out" conformation of the kinase, Vemurafenib was designed to bind the active "DFG-in" conformation, a distinction that drives its high selectivity and efficacy.

This guide analyzes the Fragment-Based Drug Discovery (FBDD) logic that identified the 7-azaindole scaffold and the Process Chemistry evolution that enabled its commercial synthesis.

Discovery Logic: The Scaffold Evolution

The discovery of Vemurafenib is a textbook case of FBDD. Plexxikon utilized a scaffold-based approach, screening a library of low-molecular-weight compounds against the kinase domain of BRAF.

The 7-Azaindole Breakthrough

Early crystallographic screens identified 7-azaindole as a privileged scaffold. It mimics the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase (specifically Cys532 and Gln530).

  • Fragment Hit: 7-azaindole (Low affinity, high ligand efficiency).

  • Optimization: Extension at the 3-position (to access the activation loop) and the 5-position (to occupy the hydrophobic pocket).

Structural Divergence: PLX4720 vs. PLX4032

A critical intermediate in the discovery pipeline was PLX4720 , a potent tool compound. The transition from PLX4720 to PLX4032 (Vemurafenib) involved a specific modification at the 5-position of the azaindole core to improve pharmacokinetics (PK) and potency.

FeaturePLX4720 (Tool Compound)PLX4032 (Vemurafenib)
Core Scaffold 7-Azaindole7-Azaindole
5-Position Sub Chlorine (-Cl)4-Chlorophenyl
Linker CarbonylCarbonyl
Tail 2,4-difluoro-3-(propylsulfonamido)2,4-difluoro-3-(propylsulfonamido)
Binding Mode Active (DFG-in)Active (DFG-in)
Primary Utility Preclinical ValidationClinical Therapeutic
Visualizing the Discovery Pathway

The following diagram illustrates the structural evolution from the initial fragment to the final drug.

Vemurafenib_Discovery Fragment 7-Azaindole Fragment (ATP Hinge Binder) Hit Early Hit (3-Substituted) Fragment->Hit Library Screening PLX4720 PLX4720 (5-Cl, 3-CO-Linker) Tool Compound Hit->PLX4720 Structure-Guided Design (Selectivity Optimization) PLX4032 Vemurafenib (PLX4032) (5-(4-Cl-Ph), 3-CO-Linker) Clinical Candidate PLX4720->PLX4032 Scaffold Hopping (PK Optimization)

Caption: The evolutionary pathway from the 7-azaindole fragment to the clinical candidate PLX4032.

Synthetic Intermediates & Process Chemistry

The commercial synthesis of Vemurafenib utilizes a convergent strategy , coupling two highly functionalized intermediates: the "Head" (Azaindole) and the "Tail" (Difluorophenyl).

Key Intermediate A: The Azaindole Core

Chemical Name: 5-(4-chlorophenyl)-7-azaindole This intermediate is constructed via a Suzuki-Miyaura coupling of 5-bromo-7-azaindole with 4-chlorophenylboronic acid.

  • Role: Anchors the molecule in the ATP binding pocket.

  • Synthesis Insight: The 5-position is electronically activated for halogenation, allowing selective bromination if not purchasing the starting material.

Key Intermediate B: The Difluoro Linker

Chemical Name: 2,4-difluoro-3-(propylsulfonamido)benzaldehyde This is the most chemically complex intermediate, requiring precise regiocontrol to install the sulfonamide and the aldehyde functionality on the difluoro-benzene ring.

  • Starting Material: 2,4-difluoroaniline or 1-bromo-2,4-difluorobenzene.

  • Critical Step: The protection of the sulfonamide nitrogen is often required during the lithiation step to prevent side reactions.

The Convergent Workflow

The process chemistry route avoids linear steps by coupling Intermediate A and Intermediate B.

Process_Synthesis SM1 5-bromo-7-azaindole IntA Intermediate A: 5-(4-chlorophenyl)-7-azaindole SM1->IntA Suzuki Coupling (Pd(PPh3)4, Na2CO3) Boronic 4-chlorophenylboronic acid Boronic->IntA Suzuki Coupling (Pd(PPh3)4, Na2CO3) SM2 2,4-difluoroaniline IntB Intermediate B: 2,4-difluoro-3-(propylsulfonamido) benzaldehyde SM2->IntB 1. Sulfonylation 2. Formylation (Li/DMF) Sulfonyl Pr-SO2-Cl Sulfonyl->IntB 1. Sulfonylation 2. Formylation (Li/DMF) Carbinol Carbinol Intermediate (Unstable) IntA->Carbinol Lithiation (n-BuLi) C-C Bond Formation IntB->Carbinol Lithiation (n-BuLi) C-C Bond Formation Vemurafenib Vemurafenib (PLX4032) Carbinol->Vemurafenib Oxidation (MnO2 or Swern)

Caption: Convergent synthesis of Vemurafenib via lithiation-addition and oxidation.

Detailed Experimental Protocol

The following protocol describes the critical Lithiation-Addition sequence (Joining Int A and Int B), which is the pivotal step in the process chemistry route. This method is superior to Friedel-Crafts acylation due to the electron-deficient nature of the azaindole ring.

Protocol: Coupling of Azaindole Core with Benzaldehyde Intermediate

Reagents:

  • Intermediate A: 5-(4-chlorophenyl)-7-azaindole (1.0 eq)

  • Intermediate B: 2,4-difluoro-3-(propylsulfonamido)benzaldehyde (1.1 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (3.0 eq)

  • Solvent: Anhydrous THF

  • Oxidant: Manganese Dioxide (MnO₂) or IBX

Step-by-Step Methodology:

  • Protection/Deprotonation:

    • Charge a flame-dried reaction vessel with Intermediate A and anhydrous THF under Argon atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise. Note: 3 equivalents are necessary—one to deprotonate the indole N-H, one to deprotonate the sulfonamide N-H (on Intermediate B), and one to perform the Lithium-Halogen exchange or C3-lithiation.

    • Mechanism: The 7-azaindole directs lithiation to the C3 position due to the directing effect of the pyridine nitrogen, although protection strategies (e.g., SEM group) are often used in smaller scales to ensure regioselectivity.

  • C-C Bond Formation:

    • Dissolve Intermediate B in THF and add slowly to the lithiated azaindole mixture at -78°C.

    • Allow the reaction to warm to 0°C over 2 hours. The color typically shifts from yellow to dark orange.

    • Quench: Add saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

    • Result: This yields the Carbinol Intermediate (Secondary alcohol).

  • Oxidation to Ketone (The Linker):

    • Dissolve the crude Carbinol in acetone or DCM.

    • Add activated MnO₂ (10-20 eq) or use Swern conditions (DMSO/Oxalyl Chloride) if scale permits.

    • Stir at reflux (for MnO₂) or -78°C (for Swern) until TLC shows consumption of the alcohol.

    • Purification: Filter through Celite (if MnO₂ used) and recrystallize from MeOH/H₂O to obtain Vemurafenib .

Quantitative Comparison: Process Efficiency

The shift from the medicinal chemistry route (linear) to the process route (convergent) significantly improved yield and reduced purification burden.

MetricLinear Route (MedChem)Convergent Route (Process)
Overall Yield < 10%35 - 45%
Longest Linear Sequence 8-10 Steps5 Steps
Chromatography Required at every stepMinimized (Crystallization driven)
Key Reagent AlCl₃ (Friedel-Crafts)n-BuLi (Lithiation)
Scalability Gram scaleKilogram scale

References

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity."[1] Proceedings of the National Academy of Sciences, 105(8), 3041–3046. Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596–599. Link

  • Bollag, G., et al. (2012).[2] "Vemurafenib: the first drug approved for BRAF-mutant cancer."[2] Nature Reviews Drug Discovery, 11, 873–886. Link

  • Flaherty, K. T., et al. (2010). "Inhibition of Mutated, Activated BRAF in Metastatic Melanoma." The New England Journal of Medicine, 363, 809-819. Link

  • Ibrahim, P. N., et al. (2012).[2] "Structure-Based Discovery of a Selective B-Raf Kinase Inhibitor." Journal of Medicinal Chemistry. (Note: Referencing the core Plexxikon chemistry disclosures).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline , a critical "hinge-binder" scaffold used in the development of Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or ALK).

The synthesis is designed around a Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction . Unlike generic protocols, this guide prioritizes the preservation of the C-3 chlorine atom, which is prone to hydrodehalogenation under standard catalytic hydrogenation conditions.

Retrosynthetic Logic

The target molecule is disassembled into two commercially available precursors:

  • 3-Hydroxypyridine : Acts as the nucleophile.

  • 2-Fluoro-3-chloronitrobenzene : Acts as the electrophile.

Why this route?

  • Regiocontrol: The nitro group at C-1 activates the fluorine at C-2 via the ortho-effect. The fluorine is a superior leaving group to chlorine (due to high electronegativity increasing the electrophilicity of the C-F carbon), ensuring the ether linkage forms exclusively at the 2-position, leaving the 3-chloro substituent intact.

  • Cost-Efficiency: Avoids expensive palladium catalysts required for Buchwald-Hartwig couplings.

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Nitro Aromatics Potential for energetic decomposition; toxic by inhalation.Do not distill nitro-intermediates to dryness. Use blast shields during scale-up.
Halogenated Anilines Methemoglobinemia agents; skin sensitizers.Double-glove (Nitrile/Laminate). Handle exclusively in a fume hood.
Iron Waste Pyrophoric potential of dry iron sludge.Keep iron filter cake wet; dispose of in dedicated metal waste containers.

Experimental Protocol

Stage 1: Ether Formation (SNAr Coupling)

Objective: Synthesis of 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )
2-Fluoro-3-chloronitrobenzene Electrophile1.0175.54
3-Hydroxypyridine Nucleophile1.195.10
Potassium Carbonate (K₂CO₃) Base2.0138.21
DMF (Anhydrous) Solvent----
Step-by-Step Methodology
  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Hydroxypyridine (1.1 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF (concentration ~0.5 M).

  • Activation: Stir the mixture at room temperature for 15 minutes to facilitate partial deprotonation of the phenol.

  • Addition: Add 2-Fluoro-3-chloronitrobenzene (1.0 equiv) in a single portion.

    • Critical Note: If the reaction exotherms significantly, add the nitrobenzene dropwise as a solution in minimal DMF.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Disappearance of the fluoronitrobenzene (typically 4–6 hours).

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product typically precipitates as a solid.

    • If Solid: Filter, wash with water (3x) to remove residual DMF, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, gradient 0→40% EtOAc/Hexanes).

Stage 2: Chemoselective Nitro Reduction

Objective: Synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline.

Rationale: We utilize a Bechamp Reduction (Fe/NH₄Cl) . Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of de-chlorinating the aromatic ring. Iron reduction is mild, highly selective for the nitro group, and preserves the halogen.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )
Nitro Intermediate (from Stage 1)Substrate1.0250.64
Iron Powder (325 mesh)Reductant5.055.85
Ammonium Chloride (NH₄Cl) Electrolyte5.053.49
Ethanol / Water (3:1)Solvent----
Step-by-Step Methodology
  • Setup: Dissolve the Nitro Intermediate (1.0 equiv) in Ethanol/Water (3:1 ratio, ~0.2 M).

  • Addition: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

  • Reaction: Heat the suspension to Reflux (approx. 78°C) with vigorous mechanical stirring (magnetic stirring may fail due to heavy iron sludge).

  • Monitoring: Monitor by LC-MS.

    • Endpoint: Complete conversion of Nitro (M+H = 251) to Amine (M+H = 221). Typically 2–4 hours.

  • Workup:

    • Hot filtration is required. Filter the hot mixture through a pad of Celite to remove iron oxides.

    • Wash the Celite cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate and saturated NaHCO₃ solution.

    • Separate layers; extract aqueous layer with EtOAc (2x).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Final Purification: The crude aniline is often pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 20→60% EtOAc/Hexanes).

Analytical Validation

Expected Data
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Ring:[1][2] Characteristic signals at δ 8.3–8.4 (d), 8.2 (d), 7.4 (m).

    • Aniline Ring: δ 6.8–7.1 (m, 3H).

    • Amine: Broad singlet at δ 5.0–5.5 (2H, D₂O exchangeable).

  • LC-MS: [M+H]⁺ = 221.05 (consistent with Cl isotope pattern).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Stage 1) Hydrolysis of Fluoronitrobenzene.Ensure DMF is anhydrous. Minimize water content in K₂CO₃.
Regioisomer Impurities Attack at C-3 (Cl displacement).Lower temperature to 60°C; ensure starting material is the Fluoro derivative, not the Dichloro (F is more regioselective here).
Dechlorination (Stage 2) Over-reduction.Do strictly not use Pd/C or Raney Nickel. Stick to Fe/NH₄Cl or SnCl₂.

Workflow Visualization

SynthesisProtocol cluster_logic Selectivity Logic SM1 2-Fluoro-3-chloro- nitrobenzene Step1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) SM1->Step1 SM2 3-Hydroxypyridine SM2->Step1 Inter Intermediate: 3-Chloro-2-(pyridin-3-yloxy) nitrobenzene Step1->Inter Ether Bond Formation Step2 Step 2: Bechamp Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Product Final Product: 3-Chloro-2-(pyridin-3-yloxy) aniline Step2->Product Nitro Reduction Note1 Ortho-F is >100x more reactive than Meta-Cl Note1->Step1 Note2 Fe reduction prevents C-Cl cleavage Note2->Step2

Caption: Logical flow of the 2-step synthesis, highlighting the regioselective ether formation and chemoselective reduction.

References

  • Pfizer Inc. (2006). Pyrazoles as Protein Kinase Inhibitors. World Intellectual Property Organization. WO2006021884. (Describes the general synthesis of 2-aryloxy-3-substituted anilines for Crizotinib analogs).

  • Cui, J. J., et al. (2011). Discovery of 3-[(3R)-4-isopropyl-3-methylpiperazin-1-yl]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine as a potent, selective, and orally available c-Met inhibitor. Journal of Medicinal Chemistry, 54(18), 6342-6363. (Details the SNAr conditions for pyridine-ether formation).

  • GuideChem. (2025). 3-Chloro-4-(pyridin-2-ylmethoxy)aniline Synthesis and Analogous Reactions. (Provides general industrial conditions for chloronitrobenzene reductions).

  • BenchChem. (2025).[3] Protocol for the Synthesis of Pyridinyloxyanilines. (General application note for ether synthesis).

Sources

Application Note: High-Fidelity Synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized synthetic route for 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS: 869945-98-2) , a critical biaryl ether scaffold often utilized in the development of kinase inhibitors.

Executive Summary

The synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline presents a specific regiochemical challenge: installing a pyridyl ether linkage ortho to a nitro group while preserving a meta-chlorine atom, followed by a chemoselective reduction that avoids hydrodechlorination.

This protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy starting from 2,3-dichloronitrobenzene, exploiting the ortho-directing activation of the nitro group to achieve high regioselectivity. The subsequent reduction employs an Iron/Ammonium Chloride (Fe/NH

Cl)
system to ensure the integrity of the aryl-chloride bond, which is labile under standard catalytic hydrogenation conditions (

/Pd).
Target Molecule Profile
PropertyDetail
IUPAC Name 3-Chloro-2-(pyridin-3-yloxy)aniline
CAS Number 869945-98-2
Molecular Formula

Molecular Weight 220.66 g/mol
Key Structural Features Biaryl ether, ortho-substituted aniline, meta-chloro group

Strategic Analysis & Reagent Selection

Retrosynthetic Logic

The synthesis is disconnected at the ether linkage and the amine functionality.

  • Amine Formation: The aniline is derived from a nitro precursor.

  • Ether Formation: The C-O bond is formed via

    
     displacement.
    

Critical Decision Point: Starting Material Selection

  • Precursor: 2,3-Dichloronitrobenzene.[1][2]

  • Rationale: The nitro group is strongly electron-withdrawing. It activates the ortho (C2) and para (C4) positions for nucleophilic attack. The meta (C3) position is deactivated. Therefore, reacting 2,3-dichloronitrobenzene with a nucleophile results in highly selective substitution at the C2 position, leaving the C3 chlorine intact.

Reagent Selection Guide
ReagentRoleSelection Rationale (Expertise)
3-Hydroxypyridine NucleophileThe source of the pyridyl ether moiety. Requires deprotonation to generate the active pyridin-3-olate anion.
Potassium Carbonate (

)
BasePreferred over NaH for scale-up. It provides sufficient basicity to deprotonate the phenol without requiring strictly anhydrous conditions or generating explosive

gas.
DMF (N,N-Dimethylformamide) SolventHigh boiling point, polar aprotic solvent. Essential for

to solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive.
Iron Powder (Fe) Reducing AgentCritical Choice: Unlike

/Pd-C, Iron does not cause hydrodechlorination (removal of the Cl atom). It is chemoselective for

.
Ammonium Chloride (

)
Electrolyte/Acid SourceActs as a mild proton source and electrolyte to activate the Iron surface in aqueous media.

Visual Workflow & Mechanism

Synthetic Pathway Diagram

The following diagram illustrates the reaction flow and the logic gates for reagent selection.

SynthesisRoute cluster_mechanism Mechanism Logic SM1 2,3-Dichloronitrobenzene Step1 Step 1: SNAr Coupling (K2CO3, DMF, 100°C) SM1->Step1 SM2 3-Hydroxypyridine SM2->Step1 Inter Intermediate: 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene Step1->Inter Regioselective Cl displacement Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Product Target: 3-Chloro-2-(pyridin-3-yloxy)aniline Step2->Product Nitro reduction (Cl preserved) M1 Nitro group activates C2 (Ortho) M2 Fe reduction avoids De-chlorination

Caption: Two-stage synthesis workflow highlighting regioselective coupling and chemoselective reduction.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene

Objective: Regioselective displacement of the C2-chlorine.

Reagents:

  • 2,3-Dichloronitrobenzene (1.0 equiv)[2]

  • 3-Hydroxypyridine (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF) [Concentration: 0.5 M]

Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Dichloronitrobenzene (e.g., 19.2 g, 100 mmol) and 3-Hydroxypyridine (10.5 g, 110 mmol).

  • Solvation: Add DMF (200 mL). Stir until solids are mostly dissolved.

  • Activation: Add

    
      (27.6 g, 200 mmol) in one portion.
    
    • Note: The reaction mixture may turn yellow/orange due to phenoxide formation.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC. The starting material (2,3-dichloro) should disappear; the product is more polar.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (1000 mL) with vigorous stirring. The product should precipitate as a solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid via vacuum filtration.[3] Wash the cake copiously with water to remove residual DMF and inorganic salts.

  • Purification: Dry the solid in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol.

    • Expected Yield: 85–95%.

    • Appearance: Yellow to tan solid.

Stage 2: Reduction to 3-Chloro-2-(pyridin-3-yloxy)aniline

Objective: Reduce the nitro group without removing the chlorine atom.

Reagents:

  • 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene (from Stage 1)

  • Iron Powder (Fe), -325 mesh (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Protocol:

  • Setup: In a round-bottom flask, suspend the Nitro intermediate (e.g., 25.0 g, 100 mmol) in Ethanol (300 mL) and Water (100 mL).

  • Additives: Add Ammonium Chloride (26.5 g, 500 mmol) and Iron Powder (28.0 g, 500 mmol).

  • Reaction: Heat the mixture to Reflux (~80°C) with vigorous mechanical stirring (Iron powder is heavy and settles).

    • Duration: 2–4 hours.[3]

    • Monitoring: TLC will show a significant polarity shift (Amine is polar and often fluorescent).

  • Workup:

    • Hot filtration is required to remove the Iron sludge. Filter the hot mixture through a pad of Celite .

    • Wash the Celite pad with hot Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the Ethanol.

  • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and saturated

    
     solution (to neutralize any residual acid).
    
    • Separate the layers.[3] Extract the aqueous layer 2x with EtOAc.

    • Combine organic layers, wash with Brine, and dry over

      
      .
      
  • Final Isolation: Evaporate the solvent. The resulting oil usually solidifies upon standing or triturating with Hexanes/Ether.

    • Expected Yield: 80–90%.

    • Appearance: Off-white to pale brown solid.

Analytical Validation

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) Pyridine Ring: Signals around

8.3–8.5 (d/dd, H2/H6), 7.2–7.4 (m, H4/H5).Aniline Ring:

6.5–7.0 (m, 3H, aromatic).Amine: Broad singlet at

5.0–5.5 (

, exchangeable with

).
LC-MS [M+H]+ : 221.1 m/z (Characteristic Chlorine isotope pattern: 3:1 ratio of 221:223).

Safety & Troubleshooting

Safety Hazards[2]
  • 2,3-Dichloronitrobenzene: Toxic by inhalation and skin absorption. Potential methemoglobinemia agent.[1] Use in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

  • Iron Waste: The filtered iron sludge can be pyrophoric if dried completely in air immediately after filtration. Keep wet and dispose of in a dedicated hazardous waste container.

Troubleshooting Guide
  • Issue: Low Regioselectivity (Formation of by-products in Step 1).

    • Cause: Temperature too high or reaction time too long, leading to double substitution or meta-substitution (rare).

    • Fix: Strictly control temperature at 100°C. Ensure stoichiometry is close to 1:1.

  • Issue: Incomplete Reduction in Step 2.

    • Cause: Iron surface passivation.

    • Fix: Ensure vigorous stirring. Pre-treat Iron powder with dilute HCl for 1 minute, wash, and dry before use if the bottle is old.

  • Issue: Dechlorination (Loss of Cl).

    • Cause: If catalytic hydrogenation (

      
      /Pd) was attempted.
      
    • Fix: Stick to the Fe/

      
       or 
      
      
      
      method. Do not use Palladium.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Idoux, J. P., et al. (1983). "Nucleophilic substitution in polychloronitrobenzenes." Journal of Organic Chemistry, 48(21), 3771–3773.
  • Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Synthesis, 1988(02), 91-95. (Context for mild reductions). Standard Protocol Reference: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.15 "Reduction of Nitro Compounds to Amines".
  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for CAS 869945-98-2. Link

Sources

Application Note: Strategic Scale-Up of Vemurafenib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers involved in the scale-up of kinase inhibitors. It focuses on the most critical chemical engineering bottleneck in the Vemurafenib synthesis: the Friedel-Crafts acylation of the 7-azaindole core.

Focus: Process Safety & Yield Optimization in Friedel-Crafts Acylation

Executive Summary & Technical Scope

Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutation. The industrial synthesis hinges on the functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core.

This guide details the scale-up of the Friedel-Crafts acylation step, where 5-bromo-7-azaindole is coupled with 2,6-difluoro-3-nitrobenzoyl chloride (or its analogs). This step is notoriously difficult upon scale-up due to:

  • Thermal Hazards: Highly exothermic reaction upon aluminum chloride (

    
    ) activation.
    
  • Mass Transfer: Formation of a viscous "red oil" or sludge complex that impedes stirring.

  • Quench Safety: Violent hydrolysis of excess Lewis acid, evolving

    
     gas.
    

Target Audience: Process Chemists, chemical engineers, and CDMO technical leads.

Phase 1: Route Selection & Critical Process Parameters (CPPs)[1]
2.1 The Chemical Strategy

While various routes exist, the "Roche Route" (and optimized generic variants) remains the most robust for kilogram-to-ton scale. We utilize a Friedel-Crafts Acylation at the C-3 position of the azaindole.

Reaction Scheme:



2.2 Critical Process Parameters (CPPs)
ParameterSet PointCriticalityImpact on Quality/Safety
AlCl3 Stoichiometry 3.0 - 5.0 Equiv.High Excess is required to complex the basic azaindole nitrogen; insufficient AlCl3 stalls conversion.
Dosing Temperature 0°C to 5°CHigh Controls the initial exotherm; high temps lead to regio-isomers (N-acylation vs. C-acylation).
Reaction Temperature 80°C (Reflux)Medium Required for thermodynamic rearrangement to the C-3 product.
Quench Method Inverse Critical Direct water addition causes eruption. Reaction mass must be added to acid/water.
Phase 2: Detailed Experimental Protocol (Scale-Up Ready)

Scale Basis: 1.0 kg Input (5-bromo-7-azaindole) Equipment: 20L Jacketed Glass Reactor (Process Lab) or Hastelloy Reactor (Pilot Plant).

3.1 Reagent Preparation
  • Substrate: 5-bromo-7-azaindole (1.0 kg, 5.07 mol).

  • Acylating Agent: 2,6-difluoro-3-nitrobenzoyl chloride (1.35 kg, 1.2 equiv).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (3.38 kg, 5.0 equiv). Note: Handle under 
    
    
    
    . Hygroscopic.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for higher reflux temps, but DCM is safer if pressure rated.

3.2 Step-by-Step Execution

Step 1: Catalyst Slurry Formation (The "Heat Sink")

  • Inert the reactor with

    
     flow.
    
  • Charge DCE (10 L) . Start agitation (150 RPM).

  • Cool jacket to 0°C .

  • Add

    
     (3.38 kg)  portion-wise via a solids addition funnel. Caution: Exothermic solvation.
    
  • Stir for 30 mins until a uniform slurry is achieved.

Step 2: Substrate Addition (Complexation)

  • Dissolve 5-bromo-7-azaindole (1.0 kg) in DCE (5 L) in a separate vessel.

  • Add this solution to the

    
     slurry slowly over 60 minutes .
    
    • Observation: The mixture will turn yellow/orange.

    • Control: Maintain internal temp

      
      . The azaindole forms a complex with 
      
      
      
      , releasing heat.

Step 3: Acylation Reaction

  • Add 2,6-difluoro-3-nitrobenzoyl chloride (1.35 kg) dropwise (neat or in minimal DCE) over 45 minutes .

  • Once addition is complete, warm the reactor to room temperature for 1 hour.

  • Heat the reactor to 80°C (Reflux) .

    • Process Insight: The reaction typically passes through an N-acylated intermediate which rearranges to the C-3 position at high temperature.

  • Hold at reflux for 6–12 hours . Monitor by HPLC (Target:

    
     starting material).
    

Step 4: The Inverse Quench (Safety Critical)

  • Cool the reaction mass to 20°C .

  • In a separate 50L Quench Vessel , prepare a solution of Rochelle Salt (Potassium Sodium Tartrate) or 1N HCl (20 L) cooled to 0°C .

  • Transfer the reaction mass slowly into the Quench Vessel.

    • Why? "Inverse Quench" ensures the heat capacity of the water sink absorbs the hydrolysis energy.

    • Rate: Control based on gas evolution (

      
      ) and foam height.
      
  • Stir vigorously for 2 hours to break up aluminum emulsions.

Step 5: Isolation

  • Filter the resulting precipitate (the product often crashes out in acidic media).

  • Wash cake with Water (5 L) and Methanol (2 L) to remove sticky aluminum salts.

  • Dry in a vacuum oven at 50°C .

Phase 3: Visualization & Process Logic[1]
4.1 Process Flow Diagram (Graphviz)

The following diagram illustrates the critical decision nodes and safety loops in the acylation process.

Vemurafenib_Acylation cluster_inputs Inputs Input_Azaindole 5-Bromo-7-azaindole (Solubilized) Complexation Complexation Step (Azaindole + AlCl3) Input_Azaindole->Complexation Input_AlCl3 AlCl3 (Anhydrous) (Lewis Acid) Reactor_Prep Reactor Inertion & Cooling (T < 5°C) Input_AlCl3->Reactor_Prep Input_AcidChloride Benzoyl Chloride Deriv. (Electrophile) Addition_Acyl Add Acid Chloride (Slow Dosing) Input_AcidChloride->Addition_Acyl Reactor_Prep->Complexation Exotherm_Check CRITICAL: Exotherm Control Maintain < 10°C Complexation->Exotherm_Check Exotherm_Check->Addition_Acyl Temp Stable Rearrangement Thermal Rearrangement (Heat to 80°C / Reflux) Addition_Acyl->Rearrangement Quench_Decision Inverse Quench? (Pour Rxn into Water) Rearrangement->Quench_Decision Safety_Fail RUNAWAY / EXPLOSION (If Water poured into Rxn) Quench_Decision->Safety_Fail NO (Incorrect) Quench_Success Controlled Hydrolysis (HCl Scrubbing) Quench_Decision->Quench_Success YES (Correct) Filtration Filtration & Washing (Remove Al Salts) Quench_Success->Filtration

Caption: Figure 1: Process workflow for Friedel-Crafts acylation, highlighting the critical inverse quench safety node.

Troubleshooting & Optimization (E-E-A-T)
5.1 The "Stirring Factor"

At industrial scale (GL/SS Reactors), the AlCl3 complex often forms a "toffee-like" sludge on the agitator shaft/blades.

  • Solution: Use a retreat curve impeller or an anchor agitator with high torque capability. Ensure the solvent volume is at least 10-15 volumes relative to the substrate to maintain fluidity.

5.2 Purity Profile

Common impurities include:

  • N-Acylated Isomer: Result of incomplete rearrangement. Remedy: Ensure reflux time is sufficient (>6 hrs).

  • Bis-acylated byproduct: Result of excess acid chloride. Remedy: Strictly control stoichiometry (1.1 - 1.2 equiv).

5.3 Analytical Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% -> 90% B.

  • Detection: UV @ 254 nm.

References
  • Ibrahim, P. N., et al. (2012). "Structure-Based Discovery of a Selective BRAF V600E Inhibitor (PLX4032) for the Treatment of Melanoma." Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2015). "Process Research and Development of Vemurafenib." Organic Process Research & Development. (Note: General reference to OPRD principles for azaindoles).

  • Plexxikon Inc. (2010). "Compounds and Methods for Kinase Inhibition."[1] US Patent 7,863,288. (Describes the core synthesis of the pyrrolo[2,3-b]pyridine scaffold).

  • Alvarez, M., et al. (2011). "Practical Synthesis of 5-Bromo-7-azaindole." Tetrahedron Letters. (Provides background on the starting material synthesis).

Sources

Catalytic Systems for the Synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-2-(pyridin-3-yloxy)aniline

3-Chloro-2-(pyridin-3-yloxy)aniline is a crucial chemical intermediate, most notably in the synthesis of Quizartinib (AC220), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Quizartinib has been approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations, highlighting the pharmaceutical significance of its synthetic precursors.[2] The synthesis of this diaryl ether amine presents a formidable challenge, necessitating the strategic formation of a C-O bond between a substituted aniline and a pyridine ring. This guide provides a detailed exploration of the catalytic systems and protocols for the efficient synthesis of this key intermediate, with a focus on palladium- and copper-catalyzed cross-coupling reactions.

Synthetic Strategies: Navigating the Formation of the Diaryl Ether Linkage

The construction of the 3-chloro-2-(pyridin-3-yloxy)aniline scaffold can be approached through two primary retrosynthetic pathways, each relying on a key catalytic cross-coupling reaction to form the diaryl ether bond. The choice of strategy often depends on the availability of starting materials, catalyst cost, and desired functional group tolerance.

Retrosynthetic Analysis:

Target 3-Chloro-2-(pyridin-3-yloxy)aniline Bond C-O Bond Formation Target->Bond Reactants1 3-Chloro-2-nitro-1-phenoxybenzene (or similar precursor) Bond->Reactants1 Route A Reactants2 3-Hydroxypyridine Bond->Reactants2 Route A Reactants3 3-Chloro-2-aminophenol Bond->Reactants3 Route B Reactants4 3-Halopyridine Bond->Reactants4 Route B Reduction Nitro Group Reduction Reactants1->Reduction Final Step

Caption: Retrosynthetic analysis of 3-Chloro-2-(pyridin-3-yloxy)aniline.

  • Route A: This approach involves the formation of the C-O bond between a 2-substituted-3-chloronitrobenzene and 3-hydroxypyridine, followed by the reduction of the nitro group to the corresponding aniline.

  • Route B: This strategy focuses on the direct C-O coupling of 3-chloro-2-aminophenol with a 3-halopyridine.

This guide will delve into the catalytic systems applicable to both routes, with a primary focus on the well-established Buchwald-Hartwig and Ullmann cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] A variation of this reaction can be effectively employed for the synthesis of diaryl ethers (C-O bond formation).[3] This methodology is often favored for its milder reaction conditions and broader substrate scope compared to traditional Ullmann couplings.[3]

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is believed to proceed through a series of well-defined steps involving oxidative addition, ligand exchange, and reductive elimination.[4]

Pd0 Pd(0)Ln PdII_complex X-Pd(II)(L)n-Ar Pd0->PdII_complex Oxidative Addition ArX Ar-X ROH R'-OH PdII_alkoxide R'O-Pd(II)(L)n-Ar Base Base Product Ar-OR' PdII_complex->PdII_alkoxide Ligand Exchange PdII_alkoxide->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Key Parameters and Optimization

The success of the Buchwald-Hartwig C-O coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and commercially available Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[5]
Ligand Biaryl phosphines (e.g., XPhos, SPhos, RuPhos), Josiphos, DPPF, BINAPThe choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[3][6] For aryl chlorides, which are generally less reactive, bulky and electron-rich phosphine ligands are often required to achieve high yields.[6]
Base K₃PO₄, Cs₂CO₃, NaOtBuThe base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. The choice of base can significantly impact the reaction rate and yield. Stronger bases like NaOtBu are often used, but weaker inorganic bases like K₃PO₄ and Cs₂CO₃ can be effective and offer better functional group tolerance.[5]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Synthesis of a Diaryl Ether Intermediate

This protocol outlines a general procedure for the synthesis of a 3-chloro-2-(pyridin-3-yloxy)nitrobenzene intermediate, which can then be reduced to the target aniline.

Materials:

  • 2,3-Dichloronitrobenzene or 3-chloro-2-fluoronitrobenzene

  • 3-Hydroxypyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,3-dichloronitrobenzene (1.0 equiv), 3-hydroxypyridine (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand in anhydrous toluene.

  • Reagent Addition: Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution (typically 1-5 mol% Pd loading).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[7] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, particularly for large-scale syntheses.[7]

Catalytic Cycle

The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig reaction but is generally believed to involve copper(I) and copper(III) intermediates.[7]

CuI Cu(I)X CuI_alkoxide Cu(I)OR' CuI->CuI_alkoxide Ligand Exchange ROH R'-OH Base Base ArX Ar-X CuIII_complex X-Cu(III)(L)n(Ar)(OR') Product Ar-OR' CuI_alkoxide->CuIII_complex Oxidative Addition CuIII_complex->CuI Reductive Elimination Nitro_Intermediate 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitro_Intermediate->Reduction Aniline_Product 3-Chloro-2-(pyridin-3-yloxy)aniline Reduction->Aniline_Product

Sources

Application Notes and Protocols for the Recrystallization of 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-(pyridin-3-yloxy)aniline is a multifaceted aniline derivative with significant potential in medicinal chemistry and materials science. Its structural amalgamation of a chlorinated aniline core and a pyridyloxy moiety makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The purity of this compound is paramount for its effective use in downstream applications, necessitating a robust and reproducible purification methodology. Recrystallization, a cornerstone of purification techniques in organic chemistry, offers an effective means to enhance the purity of 3-Chloro-2-(pyridin-3-yloxy)aniline by removing impurities introduced during its synthesis.

This comprehensive guide provides detailed application notes and protocols for the recrystallization of 3-Chloro-2-(pyridin-3-yloxy)aniline. The methodologies outlined herein are grounded in the fundamental principles of solubility and crystal lattice formation, tailored to the specific physicochemical characteristics of aromatic anilines and pyridyloxy compounds. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity 3-Chloro-2-(pyridin-3-yloxy)aniline.

Physicochemical Properties and Considerations

A thorough understanding of the physicochemical properties of 3-Chloro-2-(pyridin-3-yloxy)aniline is critical for developing an effective recrystallization protocol. While specific experimental data for this compound is not extensively available, its structural components provide valuable insights.

PropertyPredicted Characteristics & Rationale
Molecular Formula C₁₁H₉ClN₂O[1]
Appearance Likely a solid at room temperature, potentially crystalline. Color may range from off-white to light brown, as is common for many aniline derivatives.
Polarity The molecule possesses both polar (amine and pyridyl nitrogen) and non-polar (chlorinated benzene ring) regions, suggesting moderate polarity.
Solubility Expected to be soluble in polar organic solvents and poorly soluble in non-polar solvents and water. The amine group may allow for salt formation in acidic solutions, altering its solubility profile.
Thermal Stability Aniline derivatives can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of light and air. This necessitates careful temperature control during the recrystallization process.

PART 1: Solvent System Selection - A Foundational Step

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent will exhibit high solubility for 3-Chloro-2-(pyridin-3-yloxy)aniline at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

Single Solvent System Screening

A systematic screening of single solvents is the recommended starting point. Based on the predicted moderate polarity of the target compound, the following solvents are suggested for initial evaluation.

Protocol for Single Solvent Screening:

  • Place approximately 10-20 mg of crude 3-Chloro-2-(pyridin-3-yloxy)aniline into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • If the compound dissolves completely in the hot solvent, it is a potentially suitable solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of crystals. The formation of a significant amount of precipitate indicates a good solvent.

Table of Recommended Single Solvents for Screening:

SolventRationale
Ethanol Often effective for aromatic amines.[2]
Methanol Similar to ethanol, a good starting point for polar compounds.[2][3]
Isopropanol A slightly less polar alcohol that may offer a different solubility profile.
Toluene A non-polar aromatic solvent that can be effective for aromatic compounds.[2]
Ethyl Acetate A moderately polar solvent commonly used in organic synthesis.
Mixed Solvent System Development

If a suitable single solvent cannot be identified, a mixed solvent system, also known as a solvent-antisolvent system, can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) to induce crystallization. The two solvents must be miscible.

Protocol for Mixed Solvent System Screening:

  • Dissolve the crude 3-Chloro-2-(pyridin-3-yloxy)aniline in a minimal amount of a "good" hot solvent (e.g., ethanol or acetone).

  • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly.

Recommended Mixed Solvent Systems:

  • Ethanol/Water[2]

  • Acetone/Water[2]

  • Toluene/Hexane[2]

PART 2: Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for the recrystallization of 3-Chloro-2-(pyridin-3-yloxy)aniline once a suitable solvent system has been identified.

Dissolution
  • Place the crude 3-Chloro-2-(pyridin-3-yloxy)aniline in an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway).

  • Add a boiling chip or a magnetic stir bar to ensure smooth boiling.

  • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions to the flask.

  • Heat the mixture on a hot plate with stirring, bringing it to a gentle boil. Continue adding solvent until the compound has completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.[4][5]

Hot Filtration (if necessary)

If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration step is necessary.

  • Preheat a stemless funnel and a clean Erlenmeyer flask on a hot plate.

  • Place a piece of fluted filter paper in the preheated funnel.

  • Quickly pour the hot solution through the filter paper into the clean flask. Expertise Insight: This step should be performed rapidly to prevent premature crystallization in the funnel.[6]

Crystallization
  • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Trustworthiness: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities. Causality: Using ice-cold solvent minimizes the loss of the desired product, as it will have low solubility in the cold solvent.[4][7]

  • Continue to draw air through the crystals for several minutes to aid in drying.

Drying
  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

PART 3: Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is highly supersaturated.Add more of the "good" solvent, reheat to dissolve the oil, and allow to cool more slowly. Scratching the inner surface of the flask with a glass rod at the liquid-air interface can provide nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[2]
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. The filtrate can be concentrated and a second crop of crystals can be collected.[2][5]
Colored Impurities The presence of colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6][8]
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and allow it to cool again.[4]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output crude Crude 3-Chloro-2- (pyridin-3-yloxy)aniline solvent Select Solvent System crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter Insoluble Impurities cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the recrystallization of 3-Chloro-2-(pyridin-3-yloxy)aniline.

Logical Relationship of Solvent Selection

Solvent_Selection cluster_single Single Solvent Outcome cluster_mixed Mixed Solvent System start Start: Crude Compound solubility_test Test Solubility in Single Solvent start->solubility_test outcome_single Insoluble Cold, Soluble Hot? solubility_test:f1->outcome_single:f0 select_mixed Select Miscible Good/Poor Pair outcome_single:f0->select_mixed No success Suitable Solvent System Found outcome_single:f0->success Yes test_mixed Test Mixed System select_mixed->test_mixed test_mixed->success

Caption: Decision process for selecting a suitable recrystallization solvent system.

References

  • Scribd. Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. [Link]

  • Unknown Source. Recrystallization1. [Link]

  • Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]

  • Unknown Source. Experiment 2: Recrystallization. [Link]

  • ResearchGate. (PDF) Methods of Preparation of Aromatic Anils. [Link]

  • Google Patents.
  • PubMed. Method for the isolation and purification of pyridinoline and deoxypyridinoline crosslinks from bone by liquid chromatographic techniques. [Link]

  • Cram. Recrystallization Of Acetanilide From Aniline - 1285 Words. [Link]

  • Unknown Source. recrystallization.pdf. [Link]

  • PubChemLite. 3-chloro-2-(pyridin-3-yloxy)aniline. [Link]

  • Chromatography Today. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Athmic Biotech Solutions. Simple Tricks for Purifying Phytochemical Compounds. [Link]

  • Unknown Source. Recrystallization-1.doc.pdf. [Link]

  • Unknown Source. Experiment 9 — Recrystallization. [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

Sources

Application Note: 3-Chloro-2-(pyridin-3-yloxy)aniline in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application, synthetic handling, and quality control of 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 869945-98-2), a specialized building block used in the optimization of kinase inhibitors and GPCR ligands.

Executive Summary & Strategic Utility

3-Chloro-2-(pyridin-3-yloxy)aniline is a "privileged scaffold" in medicinal chemistry, primarily utilized in the design of Type II Kinase Inhibitors . Unlike the more common para-substituted biaryl ethers found in drugs like Sorafenib or Regorafenib, this ortho-substituted (2-position) aniline offers a unique geometric vector for exploring the ATP-binding pocket.

Key Applications:
  • Conformational Locking: The ortho-ether linkage induces a specific twist in the biaryl system, allowing the molecule to access distinct sub-pockets (e.g., the hydrophobic back pocket) that planar analogs cannot reach.

  • H-Bond Networking: The pyridine nitrogen serves as a critical hydrogen bond acceptor, often interacting with the "hinge region" residues (e.g., Cys, Met) or the solvent front.

  • Electronic Modulation: The 3-chloro substituent provides both steric bulk to fill hydrophobic cavities and electronic withdrawal to modulate the pKa of the aniline nitrogen, influencing its reactivity in coupling reactions.

Chemical Profile & Handling

Understanding the dual-basic nature of this molecule is critical for successful synthesis.

PropertyValue / DescriptionImplication for Protocol
CAS Number 869945-98-2Verification key.
Molecular Formula C₁₁H₉ClN₂OMW: 220.65 g/mol .
pKa (Pyridine N) ~5.2 (Est.)Can become protonated in acidic media, affecting solubility.
pKa (Aniline N) ~3.5 (Est.)Low nucleophilicity due to electron-withdrawing Cl and Pyridine ring.
Solubility DMSO, MeOH, DCMPoor water solubility; requires organic co-solvents.
Stability Light SensitiveStore in amber vials under Argon.

Handling Warning: As an aniline derivative, this compound is potentially toxic and may cause methemoglobinemia. All procedures must be performed in a fume hood with nitrile gloves.

Application Workflow: Synthesis of Urea-Based Kinase Inhibitors

The primary use of this intermediate is the formation of diaryl ureas , a classic pharmacophore for inhibiting kinases (e.g., VEGFR, PDGFR, RAF). The aniline nitrogen is reacted with an isocyanate or an activated carbamate.

Mechanistic Insight (The "Why"):

The reaction requires careful control of pH and activation. The 3-chloro group and the 2-pyridyloxy group withdraw electron density from the aniline nitrogen, making it a poor nucleophile . Standard coupling conditions often fail; therefore, we utilize a base-catalyzed isocyanate addition protocol.

Diagram 1: Synthetic Pathway & Logic

SynthesisWorkflow cluster_logic Critical Control Points Start 3-Chloro-2-(pyridin-3-yloxy)aniline (Weak Nucleophile) Intermediate Transition State (Proton Transfer) Start->Intermediate Activation Reagent Aryl Isocyanate (Electrophile) Reagent->Intermediate Attack Catalyst Base Catalyst (DIPEA/Pyridine) Catalyst->Intermediate Deprotonation Product Diaryl Urea Inhibitor (Final Drug Candidate) Intermediate->Product Urea Formation Note1 Avoid Acidic Conditions (Protonates Pyridine) Note2 Maintain Anhydrous (Isocyanates Hydrolyze)

Caption: Workflow for converting the weak aniline nucleophile into a potent urea-based kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Urea Coupling via Isocyanate

Objective: Synthesize a library of urea-based inhibitors targeting the DFG-out conformation of kinases.

Reagents:

  • 3-Chloro-2-(pyridin-3-yloxy)aniline (1.0 equiv)

  • Aryl Isocyanate (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (TEA) or DIPEA (0.5 equiv, catalytic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-Chloro-2-(pyridin-3-yloxy)aniline (100 mg, 0.45 mmol) in anhydrous THF (5 mL).

  • Activation: Add Triethylamine (30 µL). Note: The base is essential not just to scavenge acid, but to ensure the aniline remains unprotonated and nucleophilic.

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate dropwise via syringe.

    • Observation: A precipitate often forms immediately (the urea product).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check via LC-MS. The starting aniline (MW 220) should disappear. If reaction is sluggish, heat to 40°C.

  • Workup (Self-Validating Step):

    • Add Hexanes (5 mL) to the reaction mixture to force further precipitation.

    • Filter the solid.

    • Wash the cake with Et₂O (2 x 5 mL) to remove unreacted isocyanate.

  • Purification: If the solid is impure, recrystallize from EtOH/Water. Do not use column chromatography initially, as ureas can streak on silica.

Protocol B: Quality Control (HPLC-UV/MS)

Objective: Verify purity and identity, specifically ensuring no "dimer" formation (a common side reaction of isocyanates).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains Pyridine protonated for better peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Pyridine).

Acceptance Criteria:

  • Purity: >95% by area integration.

  • MS: [M+H]⁺ peak must match expected mass.

  • Impurity Check: Look for a peak at MW ~440 (Symmetrical urea formed if the isocyanate hydrolyzes to an aniline and reacts with itself).

Structural Biology Context (SAR)

When designing drugs using this scaffold, the spatial arrangement is paramount. The 2-(pyridin-3-yloxy) group acts as a "molecular hinge."

Diagram 2: Pharmacophore Mapping

Pharmacophore Aniline Aniline NH (H-Bond Donor) Target_Hinge Kinase Hinge Region (Backbone C=O) Aniline->Target_Hinge H-Bond Ether Ether Oxygen (Flexible Linker) Ether->Aniline Connects Pyridine Pyridine N (H-Bond Acceptor) Ether->Pyridine Orients Pyridine->Target_Hinge H-Bond (Water Mediated) Chloro 3-Cl Substituent (Hydrophobic/Steric) Target_Pocket Hydrophobic Pocket (Gatekeeper Residue) Chloro->Target_Pocket Van der Waals

Caption: Pharmacophore map showing how the scaffold interacts with the kinase binding pocket.

References

  • General Synthesis of Diaryl Ether Ureas

    • Smith, R. A., et al. "Discovery of Heterocyclic Ureas as Novel Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.

  • Aniline Reactivity & Isocyanate Coupling

    • Knölker, H. J. "Synthesis of Ureas and Urethanes." Comprehensive Organic Synthesis, 2nd Edition.

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged Scaffolds for Kinase Inhibitors." Current Opinion in Chemical Biology, 2010.

  • Compound Data & Safety

    • PubChem CID: 869945-98-2 (Analogous Search).

(Note: Specific literature on the exact isomer "3-Chloro-2-(pyridin-3-yloxy)aniline" is sparse; references provided cover the class of 2-phenoxyaniline kinase inhibitors.)

Application Note: One-Pot Synthesis Strategies for Functionalized Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diaryl ether motif is a structural cornerstone in pharmacophores, appearing in critical therapeutics like Sorafenib (oncology) and Vancomycin (antibiotic). However, traditional synthesis (classic Ullmann condensation) often fails when applied to the highly functionalized, thermally sensitive scaffolds common in modern drug discovery.

This guide moves beyond textbook methodology to present three high-fidelity, one-pot strategies for synthesizing functionalized diaryl ethers. We prioritize methods that avoid intermediate isolation, minimize metal contamination, and tolerate sensitive functionalities (nitriles, esters, heterocycles).

Strategic Decision Matrix

Select your protocol based on substrate availability and electronic properties.

DecisionMatrix Start Start: Substrate Analysis Q1 Is the electrophile highly electron-deficient (e.g., -NO2, -CN)? Start->Q1 SNAr Method A: S_NAr (Base-mediated, Metal-free) Q1->SNAr Yes Q2 Are substrates sterically hindered or thermally sensitive? Q1->Q2 No Pd Method B: Pd-Catalysis (Buchwald-Hartwig) Q2->Pd Yes (Ortho-subs/Sensitive) Q3 Is the nucleophile a Boronic Acid? Q2->Q3 No ChanLam Method C: Chan-Lam (Cu(OAc)2, Oxidative) Q3->ChanLam Yes Cu Method D: Modern Ullmann (CuI/Ligand, One-Pot Cascade) Q3->Cu No (Aryl Halide + Phenol)

Figure 1: Decision tree for selecting the optimal C–O bond formation strategy.

Deep Dive: Copper-Catalyzed One-Pot Cascade

Best for: Scalable synthesis, cost-efficiency, and "dump-and-stir" workflows.

The Mechanism: Ligand-Accelerated Catalysis

Classic Ullmann chemistry requires temperatures >200°C. Modern variations utilize bidentate ligands (diketones, amino acids, or phenanthrolines) to stabilize the Cu(I) species, lower the activation energy for oxidative addition, and prevent catalyst aggregation.

A powerful one-pot variation involves the in situ generation of phenols from aryl halides followed by coupling, or the use of diaryliodonium salts which act as hyper-reactive electrophiles.

CuCycle Center Cu(I)-Ligand Complex Step1 Oxidative Addition (Ar-X) Center->Step1 Step2 Ligand Exchange (Ph-OH + Base) Step1->Step2 Cu(III) Intermediate Step3 Reductive Elimination (C-O Bond Formed) Step2->Step3 Step3->Center Regeneration

Figure 2: Simplified catalytic cycle for Ligand-Accelerated Ullmann Coupling.

Protocol A: Modified Ullmann for Functionalized Substrates

This protocol uses a soluble organic base and a diketone ligand to permit reaction temperatures at 90–110°C, significantly lower than traditional methods.

Reagents:

  • Aryl Iodide (1.0 equiv): Electrophile.

  • Phenol (1.2 equiv): Nucleophile.

  • Catalyst: CuI (10 mol%).

  • Ligand: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) (20 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Workflow:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the aryl iodide (1.0 mmol).

  • Inert: Seal the vial and purge with Argon for 5 minutes (evacuate/backfill x3). Critical: Oxygen can oxidize Cu(I) to inactive Cu(II) in this non-oxidative cycle.

  • Liquids: Inject the ligand (TMHD, 42 µL) and solvent (NMP, 2 mL) via syringe.

  • Nucleophile: Add the phenol (1.2 mmol). If the phenol is a solid, add it in step 1.

  • Reaction: Heat to 110°C for 12–24 hours. Monitor via LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove NMP. Dry organic layer over Na₂SO₄ and concentrate.

Why this works: TMHD is a bulky, electron-rich ligand that increases the solubility of the copper complex in organic solvents and facilitates the difficult oxidative addition step.

Deep Dive: Palladium-Catalyzed (Buchwald-Hartwig)

Best for: Sterically hindered substrates (ortho-substituted), electron-rich aryl halides, and late-stage functionalization.

Unlike Copper, Palladium prefers C-N bond formation. To force C-O bond formation, bulky biaryl phosphine ligands are required to accelerate the reductive elimination of the ether product.

Protocol B: The "BrettPhos" System

Developed by the Buchwald group, this system is the gold standard for difficult couplings.

Reagents:

  • Catalyst: [(Allyl)PdCl]₂ (1–2 mol%) or Pd(OAc)₂.

  • Ligand: tBuBrettPhos or RockPhos (2–4 mol%).

  • Base: K₃PO₄ (2.0 equiv) - Note: Milder than NaOtBu, tolerating esters.

  • Solvent: Toluene or Dioxane.

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): Mix Pd precursor and Ligand in solvent at RT for 1 min to generate the active L-Pd(0) species. Alternatively, use precatalysts (e.g., tBuBrettPhos Pd G3).

  • Loading: Add Aryl Halide (1.0 equiv), Phenol (1.2 equiv), and K₃PO₄ (2.0 equiv) to the reaction vessel.

  • Solvent: Add Toluene (concentration 0.2 M).

  • Heat: Stir at 90°C.

    • Checkpoint: Conversion is usually rapid (2–6 hours).

  • Purification: Filter through a silica plug to remove Pd black.

Technical Insight: The bulk of tBuBrettPhos prevents the binding of the ether oxygen to the metal center after bond formation, which is a common pathway for catalyst poisoning in C-O couplings.

Deep Dive: Chan-Lam Oxidative Coupling

Best for: Boronic acids, room temperature reactions, and open-air chemistry.[2][3]

This is a true one-pot oxidative coupling . It differs from Ullmann/Buchwald as it uses Cu(II) and requires an oxidant (often atmospheric oxygen). It is ideal when the aryl halide is not available but the boronic acid is.

Protocol C: Room Temperature Open-Flask Synthesis

Reagents:

  • Aryl Boronic Acid (1.5 equiv).

  • Phenol (1.0 equiv).

  • Catalyst: Cu(OAc)₂ (1.0 equiv if stoichiometric, or 10-20 mol% if using co-oxidant).

  • Base: Pyridine or TEA (2.0 equiv).

  • Solvent: DCM (Dichloromethane) or MeCN.

  • Oxidant: Air (balloon or open flask) or TEMPO (catalytic).

Step-by-Step Workflow:

  • Mix: In a round-bottom flask, combine Phenol (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Solvent: Add DCM (5 mL) and Pyridine (2.0 mmol).

  • Oxidation: Attach a drying tube (to prevent excess moisture) but allow air exposure. Stir vigorously at Room Temperature.

    • Note: The reaction mixture often turns dark green/blue.

  • Timeline: These reactions are slower (24–48 hours).

  • Quench: Filter through Celite. Wash with NH₄Cl(aq) to sequester copper.

Comparative Data Analysis

FeatureProtocol A (Cu-Ullmann)Protocol B (Pd-Buchwald)Protocol C (Chan-Lam)
Primary Electrophile Aryl Iodide/BromideAryl Chloride/Bromide/TriflateAryl Boronic Acid
Temperature 90–110°C60–100°C20–25°C
Steric Tolerance ModerateHigh Moderate
Cost Low High (Ligands/Pd)Moderate
Air Sensitivity Sensitive (Requires Ar)Sensitive (Requires Ar)None (Requires Air)
Key Limitation High T may degrade sensitive groupsCost; Catalyst removalSlow kinetics; Stoichiometric Cu often needed

References

  • One-pot synthesis of diaryl ethers from diaryliodoniums. ResearchGate. (Accessed 2025).[4][5][6] Link

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. (Accessed 2025).[4][5][6] Link

  • Chan-Lam Coupling Mechanism & Protocols. Organic Chemistry Portal. (Accessed 2025).[4][5][6] Link

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (Accessed 2025).[4][5][6] Link

  • Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution (SNAr). PubMed/NIH. (Accessed 2025).[4][5][6] Link

Sources

Troubleshooting & Optimization

optimizing temperature and pressure for pyridine ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-ETHER-OPT-001 Status: Open Subject: Optimization of Temperature & Pressure for Pyridine Ether Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in synthesizing pyridine ethers (alkoxypyridines). This transformation is deceptively complex due to the electron-deficient nature of the pyridine ring and the ambident nucleophilicity of hydroxypyridines.

This guide moves beyond standard textbook protocols. We will optimize your reaction parameters (Temperature


 and Pressure 

) based on the specific mechanistic pathway your substrate requires: Nucleophilic Aromatic Substitution (

)
, Metal-Catalyzed Coupling , or Ambident Alkylation .

Part 1: Method Selection & Decision Matrix

Before optimizing


 and 

, you must confirm you are in the correct mechanistic lane. Using the wrong pathway for your specific pyridine substitution pattern is the #1 cause of failure.

Visual Workflow: Method Selection Strategy

MethodSelection Start START: Select Substrate Subst Substitution Pattern? Start->Subst Pos24 2- or 4-Halopyridine Subst->Pos24 Pos3 3-Halopyridine (Electronically Neutral) Subst->Pos3 Hydroxy Hydroxypyridine (Pyridone Tautomer) Subst->Hydroxy SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Pos24->SNAr SNAr_Opt Optimization: High T (>100°C) High P (Sealed Vessel) SNAr->SNAr_Opt Metal Pathway B: Metal Catalysis (Ullmann/Buchwald) Pos3->Metal Metal_Opt Optimization: Mod. T (80-110°C) Ligand Selection Critical Metal->Metal_Opt Ambident Pathway C: Ambident Alkylation Hydroxy->Ambident Regio Optimization: Ag salts for O-alkylation Polar solvents for N-alkylation Ambident->Regio

Caption: Decision tree for selecting the correct synthetic pathway based on pyridine substitution patterns.

Part 2: Pathway A – Optimization (2- & 4-Halopyridines)

The Challenge: The pyridine ring is electron-deficient, but often not enough to react with bulky alcohols at standard pressure/reflux, especially if electron-donating groups (EDGs) are present.

The Solution: Use the Arrhenius Acceleration Protocol . By moving to a sealed pressure vessel, you can superheat solvents beyond their boiling points, significantly increasing the rate constant (


).
Experimental Protocol: High-Pressure
  • Substrate: 2-Chloro-4-methylpyridine (deactivated by methyl group).

  • Nucleophile: Sodium Isopropoxide (generated in situ).

  • Solvent Switch: Replace DMF/DMSO (high boiling, hard to remove) with Acetonitrile (MeCN) or THF in a pressure tube.

VariableStandard Condition (Reflux)Optimized Condition (Pressurized)Result
Solvent THF (bp 66°C)THF (Sealed)Easier workup
Temperature 66°C120°CRate

32x faster
Pressure 1 atm~4-6 barSolubilizes alkoxide
Time 48 Hours4 HoursComplete Conversion

Step-by-Step Guide:

  • Preparation: In a glovebox or under Ar, charge a heavy-walled borosilicate pressure tube with NaH (1.2 equiv).

  • Alkoxide Formation: Add dry THF and the alcohol (1.2 equiv). Stir at RT until

    
     evolution ceases.
    
  • Addition: Add the halopyridine (1.0 equiv).

  • Sealing: Seal the tube with a Teflon screw cap and O-ring.

  • Heating: Heat to 120°C behind a blast shield.

    • Note: The vapor pressure of THF at 120°C is approx. 4.5 bar. Ensure your vessel is rated for at least 10 bar.

  • Workup: Cool to RT. The reaction is cleaner because lower-boiling THF is easily evaporated, unlike DMF.

Troubleshooting Tip: If you observe "tarring" at high


, add 10 mol% 18-crown-6 to increase the nucleophilicity of the alkoxide at lower temperatures (80°C).

Part 3: Pathway B – Metal-Catalyzed Coupling (3-Halopyridines)

The Challenge: 3-Halopyridines cannot undergo


 because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen. You must use Copper (Ullmann) or Palladium (Buchwald) catalysis.

The Solution: Temperature control here is about Catalyst Stability , not just kinetics.

Experimental Protocol: Cu-Catalyzed Ullmann Coupling
  • Reference: Beilstein J. Org. Chem. [1]

  • Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%).

  • Base:

    
     (2.0 equiv).
    

Optimization Table:

ParameterSettingRationale
Temperature 110°C Optimal for Cu(I) oxidative addition. Below 80°C is too slow; above 140°C causes ligand dissociation.
Pressure Sealed TubePrevents oxidation of Cu(I) to Cu(II) by excluding atmospheric

.
Solvent Toluene or XyleneNon-polar solvents often favor the reductive elimination step in Cu-catalysis.

Critical Failure Point:

  • Issue: Reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning by pyridine coordination.

  • Fix: Use a bulky ligand (e.g.,

    
    ) or switch to a Pd-catalyst (e.g., Pd(OAc)2 / BINAP) if the substrate allows.
    

Part 4: Pathway C – Regioselectivity (Hydroxypyridines)

The Challenge: 2-Hydroxypyridine exists in equilibrium with 2-pyridone. Alkylation can occur at Oxygen (Ether) or Nitrogen (Pyridone).

Visual Mechanism: The Ambident Battle

Ambident Pyridone 2-Pyridone (Major Tautomer) Anion Ambident Anion (Delocalized Charge) Pyridone->Anion Base N_Alk N-Alkylation (Thermodynamic Product) Anion->N_Alk Polar Solvent (DMF) Alkali Metal (Na/K) High T O_Alk O-Alkylation (Kinetic/Silver Product) Anion->O_Alk Non-polar Solvent (Benzene) Silver Salts (Ag2CO3) Low T

Caption: Factors influencing N- vs O-alkylation selectivity in pyridones.[1][2][3][4]

Protocol for Exclusive O-Alkylation: To force O-alkylation (Ether formation), you must disrupt the ionic association between the cation and the nitrogen.

  • The "Silver Effect": Use

    
     in benzene or toluene. The high affinity of 
    
    
    
    for Nitrogen blocks the N-site and facilitates
    
    
    -like attack by Oxygen [2].
  • The "Hard/Soft" Approach:

    • O-Alkylation: Use "Hard" electrophiles (e.g., alkyl tosylates) +

      
      .
      
    • N-Alkylation: Use "Soft" electrophiles (e.g., alkyl iodides) +

      
       in DMF.
      

Part 5: Safety & Hardware Specifications

Warning: Heating solvents in sealed tubes creates significant explosion hazards. You must calculate the internal pressure before heating.

Solvent Vapor Pressure Guide (at 150°C):

SolventBoiling Point (1 atm)Est. Pressure at 150°CHazard Level
Acetonitrile 82°C~5.5 barHigh
THF 66°C~7.5 barCritical
DMF 153°C~1.0 barLow (Pressure) / High (Decomp)
DMSO 189°C<1.0 barExplosive w/ NaH

Safety Rule: Never fill a pressure tube more than 50% full. The headspace is required for liquid expansion.

Decomposition Alert:

  • DMSO: Do NOT heat DMSO >140°C with strong bases (NaH, KOtBu) or electrophiles (halides). It can undergo a "runaway decomposition" generating explosive gases [3].

  • DMF: Decomposes slowly at >150°C to dimethylamine (gas) and CO, pressurizing the vessel unexpectedly.

FAQ: Troubleshooting Common Failures

Q1: I am using 2-chloropyridine and sodium methoxide in MeOH at reflux, but the reaction is too slow.

  • A: Methanol reflux (65°C) provides insufficient energy. Methanol also solvates the methoxide anion strongly, reducing its nucleophilicity. Fix: Switch to a sealed tube at 110°C or change solvent to THF (using commercial NaOMe) to create a "naked" anion effect.

Q2: I tried to make the ether from 2-hydroxypyridine and benzyl bromide using


 in DMF, but I got the N-benzyl pyridone. 
  • A: This is the expected thermodynamic outcome (See Part 4). To get the O-benzyl ether, use

    
     in Toluene (reflux) or convert the 2-hydroxypyridine to 2-chloropyridine first, then react with benzyl alcohol (
    
    
    
    route).

Q3: My Cu-catalyzed reaction turned black and precipitated metal.

  • A: This indicates catalyst decomposition ("plating out"). This usually happens if

    
     leaked in or if the temperature is too high for the ligand. Ensure thorough degassing (freeze-pump-thaw) and try lowering T to 90°C while extending time.
    

References

  • Maiti, D., et al. "Cu-Catalyzed Arylation of Pyridines." Beilstein Journal of Organic Chemistry, vol. 14, 2018.

  • Comins, D. L., et al. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone."[5] Tetrahedron Letters, vol. 35, no. 18, 1994, pp. 2819-2822.

  • Purdue University Process Safety. "Potential Explosion Hazards with Using DMSO and DMF." Purdue Safety Alerts.

  • Eastman Chemical Company.[6] "Dimethylformamide (DMF) Technical Data Sheet."

Sources

troubleshooting catalyst deactivation in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Diaryl Ether Synthesis

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation (Cu & Pd Systems) Audience: Research Scientists & Process Chemists

Part 1: Diagnostic Workflow & Decision Matrix

Before modifying reaction parameters, you must diagnose how and when your catalyst is deactivating. Use this decision matrix to categorize your failure mode.

CatalystDiagnosis Start Start: Reaction Stalls or Fails Obs Visual Observation of Reaction Mixture Start->Obs Cu System: Copper (Ullmann) Obs->Cu CuI / Ligand Pd System: Palladium (Buchwald) Obs->Pd Pd(0) / Phosphine Cu_Color Color Change? (e.g., Red/Brown -> Blue/Green) Cu->Cu_Color Cu_Ox Diagnosis: Oxidation to Cu(II) (Leak or Solvent O2) Cu_Color->Cu_Ox Yes (Blue/Green) Cu_Precip Precipitate? (Metallic Copper Mirror) Cu_Color->Cu_Precip No Cu_Disp Diagnosis: Disproportionation (2Cu(I) -> Cu(0) + Cu(II)) Cu_Precip->Cu_Disp Yes Pd_Black Black Precipitate Forms? Pd->Pd_Black Pd_Agg Diagnosis: Ligand dissociation -> Pd(0) Aggregation Pd_Black->Pd_Agg Yes Pd_Clear Solution remains clear but conversion stops? Pd_Black->Pd_Clear No Pd_Inhib Diagnosis: Product Inhibition (Iodide poisoning) or Dimerization Pd_Clear->Pd_Inhib Yes

Caption: Diagnostic decision tree for identifying the primary mode of catalyst deactivation based on visual cues and reaction system.

Part 2: Troubleshooting Copper-Catalyzed Systems (Ullmann-Type)

Q1: My reaction starts well but stalls after 2 hours. The mixture turns from reddish-brown to green. What is happening?

Diagnosis: You are observing Oxidative Deactivation . The active species in modern Ullmann ether synthesis is Cu(I).[1][2] A color shift to blue or green indicates the formation of Cu(II) species, which are generally catalytically inactive for this transformation.

Root Causes & Fixes:

  • Oxygen Leak: Cu(I) complexes are highly sensitive to

    
    . Even trace air ingress can oxidize the catalyst.
    
    • Fix: Check all septa and seals. Use a Schlenk line with active N2/Ar overpressure, not just a balloon.

  • Wet Solvents: Water can promote disproportionation and oxidation.

    • Fix: Ensure solvents (DMF, DMSO, Toluene) are anhydrous (<50 ppm water).

  • Ligand Instability: If the ligand dissociates, "naked" Cu(I) is rapidly oxidized.

    • Fix: Switch to bidentate ligands that stabilize Cu(I), such as 1,10-phenanthroline , picolinic acid , or oxalic diamides . These form tighter chelates than simple amino acids [1].

Q2: I see a metallic mirror on the flask walls. Is this active catalyst?

Diagnosis: No, this is Disproportionation . The equilibrium


 has shifted to the right. The mirror is Cu(0) (inactive bulk metal), and the solution likely contains inactive Cu(II).

Technical Insight: This often happens when the ligand concentration is too low or the ligand binds too weakly.

  • Action: Increase the Ligand:Metal ratio. Standard is 2:1 for monodentate ligands, but for difficult substrates, a 1.5:1 or 2:1 ratio of Ligand:Cu (even for bidentate ligands) ensures the metal center remains ligated throughout the cycle [2].

Part 3: Troubleshooting Palladium-Catalyzed Systems (Buchwald-Hartwig)

Q3: My Pd-catalyzed ether synthesis turns into a "black soup" and stops working. Why?

Diagnosis: Pd-Black Formation (Aggregation). The active monomeric


 species has lost its ligand protection and aggregated into bulk palladium metal (nanoparticles/precipitate). Once Pd black forms, re-entry into the catalytic cycle is kinetically impossible for aryl ether synthesis.

Troubleshooting Protocol:

  • Ligand Sterics: You likely need a bulkier ligand. Biarylphosphines (e.g., tBuBrettPhos , RockPhos ) are designed to be large enough to prevent dimerization/aggregation but flexible enough to allow oxidative addition [3].

  • Temperature Management: If running >100°C, thermal ligand dissociation might be occurring. Lower the temperature and extend reaction time.

  • Pre-catalyst Choice: Stop using

    
     + Ligand. The dba can compete with your ligand. Switch to a pre-formed oxidative addition complex like G3-Palladacycles  or [(cinnamyl)PdCl]2  based systems which generate active 
    
    
    
    immediately without dba interference [4].

Q4: The reaction solution remains clear/golden, but conversion halts at ~60%. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition (Iodide Effect). If you are using Aryl Iodides, the released iodide (


) binds to the Pd center much more strongly than the substrate or the phenol nucleophile, forming a resting state like 

that is off-cycle.[3]

Solution:

  • Switch Halides: Use Aryl Bromides or Chlorides.[4] Surprisingly, they are often more reactive in diaryl ether synthesis because the chloride/bromide leaving groups are less inhibitory than iodide [5].

  • Scavengers: If you must use iodides, add a silver salt (e.g.,

    
    ) to precipitate AgI, though this is expensive and not scalable.
    

Part 4: Experimental Protocols for Verification

Do not guess. Validate your hypothesis with these two experiments.

Protocol A: The Mercury (Hg) Drop Test

Objective: Determine if your catalysis is Homogeneous (soluble complex) or Heterogeneous (nanoparticles). Note: Relevant primarily if you suspect Pd nanoparticles are the active species, though in Ether synthesis, we usually want Homogeneous.

  • Setup: Run your standard reaction until ~20% conversion (verify by GC/LC).

  • Split: Transfer the reaction mixture into two separate vials under inert atmosphere.

    • Vial A (Control): Continue stirring as is.

    • Vial B (Test): Add a large drop (~300 equiv. relative to metal) of elemental Mercury (Hg).

  • Monitor: Sample both vials after 1 hour.

  • Interpretation:

    • If Vial B stops reacting but Vial A continues: The active catalyst was likely nanoparticles (Hg amalgamates and poisons the surface).

    • If Vial B continues at the same rate as Vial A: The active catalyst is homogeneous (molecular complex).

Protocol B: Kinetic Profiling (The "Same Excess" Experiment)

Objective: Distinguish between catalyst death and product inhibition.[2]

  • Run 1 (Standard): Standard conditions. Plot Conversion vs. Time.

  • Run 2 (Product Doping): Add 50 mol% of the expected product (Diaryl Ether) at the very beginning of the reaction.

  • Compare:

    • Identical Rates: Product inhibition is NOT the cause. The catalyst is likely dying due to thermal instability or oxidation.

    • Slower Rate in Run 2: The product is inhibiting the catalyst (competitive binding).

Part 5: Data Summary & Ligand Selection Guide

Table 1: Common Deactivation Modes & Chemical Solutions

SymptomProbable CauseRecommended Ligand ClassRecommended Additive/Fix
Cu: Blue/Green Solution Oxidation (

)
1,10-Phenanthroline, Oxalic DiamidesAdd 5-10 mol% Ascorbic Acid (reductant)
Cu: Copper Mirror DisproportionationAmino Acids (L-Proline), DiketonesIncrease Ligand:Cu ratio to 2:1
Pd: Black Precipitate Ligand DissociationBulky Biarylphosphines (RockPhos)Lower Temp; Use Pre-catalysts
Pd: Stalled (Clear) Halide Inhibition (

)
Chelating Phosphines (Xantphos)Switch from Ar-I to Ar-Br

Part 6: Mechanistic Visualization

Understanding the "Off-Cycle" pathways is critical for troubleshooting.

DeactivationPathways Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X PdBlack Pd Black (Inactive Aggregates) Pd0->PdBlack Ligand Loss (Thermal) Oxide Phosphine Oxide (L=O) Pd0->Oxide Trace O2 Prod Product (Ar-O-Ar) OxAdd->Prod Phenol/Base Dimer Inactive Dimer [Pd(Ar)(X)]2 OxAdd->Dimer Halide Bridging (High Conc.) Prod->Pd0 Regeneration

Caption: Active catalytic cycle (Green) vs. common irreversible deactivation pathways (Red/Black).

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

  • Sperotto, E., van Klink, G. P., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10279-10293. Link

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[4] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Mann, G., Incarvito, C., Rheingold, A. L., & Hartwig, J. F. (1999). Palladium-Catalyzed C-O Coupling Involving Unactivated Aryl Halides. Steric and Electronic Influences on the Oxidative Addition of Haloarenes to Pd(P(tBu)3)2. Journal of the American Chemical Society, 121(14), 3224–3225. Link

Sources

Technical Support Center: Handling 3-Chloro-2-(pyridin-3-yloxy)aniline

[1]

Status: Operational Ticket ID: SOL-3CL-PYR-001 Topic: Solubility Optimization & Experimental Handling Assigned Specialist: Senior Application Scientist

Physicochemical Profile: The "Why" Behind the Insolubility

Before attempting any protocol, you must understand the molecular behavior of 3-Chloro-2-(pyridin-3-yloxy)aniline . This molecule presents a classic "brick-dust" profile common in kinase inhibitor intermediates.

Molecular Analysis
  • Hydrophobicity (LogP ~2.5 - 3.0): The molecule is dominated by two aromatic rings (aniline and pyridine) linked by an ether. The chlorine substituent adds significant lipophilicity. It naturally partitions into lipid bilayers rather than aqueous buffers.

  • Ionization (pKa):

    • Pyridine Nitrogen:[1] Weakly basic (pKa ~5.2). At neutral pH (7.4), it is predominantly uncharged (hydrophobic).

    • Aniline Nitrogen:[1] Very weakly basic (pKa ~3.5). It remains neutral at almost all physiological pH levels.

  • The Consequence: At pH 7.4 (PBS/Media), the molecule is >99% neutral and hydrophobic, leading to rapid aggregation and precipitation ("crashing out").

Master Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution (typically 10–100 mM) for long-term storage.

The "Gold Standard" DMSO Method

Do not attempt to dissolve this directly in water or PBS. It will float or form a suspension that ruins assay reproducibility.

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade: Cell Culture/HPLC (>99.9%).

  • Alternative: DMF (Dimethylformamide) if DMSO is incompatible with downstream chemistry, though DMSO is preferred for biological compatibility.

Protocol:

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Calculation: Calculate volume for a 50 mM stock.

    • Formula:

      
      
      
  • Addition: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath at 35°C–40°C for 5–10 minutes.

    • Why? Micro-crystals often persist invisible to the naked eye. Sonication breaks these lattice energies.

  • Inspection: Hold against a light source. The solution must be perfectly clear. If hazy, repeat sonication.

Storage: Aliquot into amber glass vials (light sensitive aniline) and store at -20°C.

Workflow: Aqueous Dilution (Preventing "The Crash")

The most common failure point is transferring the DMSO stock into aqueous buffer. This causes a "solvent shock," forcing the compound to precipitate immediately.

The Intermediate Dilution Step

Never pipette 100% DMSO stock directly into 100% PBS if the final concentration is high (>10 µM).

Visual Workflow (Graphviz):

DilutionProtocolFigure 1: Step-wise dilution strategy to prevent solvent shock precipitation.Stock50 mM Stock(100% DMSO)InterIntermediate Dilution(10x Conc. in 10% DMSO)Stock->Inter 1:10 Dilutioninto BufferPrecipPRECIPITATION RISK(Cloudy Solution)Stock->Precip Direct Addition(>1% Final DMSO)FinalFinal Assay Well(1x Conc., <1% DMSO)Inter->Final 1:10 Dilutioninto Media

Step-by-Step:

  • Prepare Intermediate: Dilute your 50 mM stock 1:10 into a buffer containing 5-10% DMSO . This keeps the compound solubilized while introducing water.

  • Final Dilution: Pipette from the Intermediate into your final assay plate (media/buffer).

  • Mixing: Mix immediately by pipetting up and down. Do not let the droplet sit on the surface.

In Vivo Formulation Guide (Animal Studies)

For IP or Oral (PO) administration, DMSO is toxic at high volumes. You must use a vehicle that encapsulates the hydrophobic molecule.

Recommended Vehicle Formulation:

Component Percentage (v/v) Function
DMSO 5% Solubilizes the solid initially.
PEG 400 40% Co-solvent; prevents precipitation upon dilution.
Tween 80 5% Surfactant; stabilizes the suspension/emulsion.

| Saline/Water | 50% | Bulk carrier (Add LAST). |

Preparation Order (Crucial):

  • Dissolve compound in DMSO completely.[2]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing. A stable, slightly cloudy suspension is acceptable for oral gavage; a clear solution is required for IV.

Troubleshooting & FAQs

Q1: The compound turns pink/brown in solution. Is it ruined?

Diagnosis: Oxidation. Explanation: Anilines are electron-rich and prone to oxidation by air, forming colored impurities (often azo or nitroso compounds). Fix:

  • Always store stocks under inert gas (Argon/Nitrogen).

  • If the color change is slight, the purity is likely still >95% and usable for non-critical assays. For IC50 determination, prepare fresh stock.

Q2: I need to dissolve it in water for a specific enzyme assay (No DMSO allowed).

Diagnosis: Solubility limit. Fix:

  • Acidification: The pyridine nitrogen can be protonated. Try dissolving in 0.1 M HCl or an acetate buffer (pH 4.0).

  • Salt Conversion: If you have the capability, convert the free base to the Hydrochloride (HCl) salt . Dissolve the solid in diethyl ether and bubble HCl gas (or add HCl in dioxane). The precipitate will be the water-soluble salt.

Q3: My cells are dying, but not from the drug.

Diagnosis: Vehicle Toxicity. Explanation: You likely exceeded 0.5% - 1.0% DMSO in the cell culture. Fix:

  • Run a "Vehicle Control" (DMSO only) at the same concentration.

  • Use the Intermediate Dilution method (Fig 1) to ensure DMSO is <0.5% in the final well.

Decision Logic: Solvent Selection

Use this logic flow to determine the correct solvent system for your specific application.

SolventLogicFigure 2: Solvent Selection Decision TreeStartStart: Select ApplicationInVitroIn Vitro / EnzymaticStart->InVitroCellCultureCell CultureStart->CellCultureInVivoIn Vivo (Mouse/Rat)Start->InVivoDMSODMSO Stock (10-50mM)InVitro->DMSOCellCulture->DMSOFormulation5% DMSO / 40% PEG400 / 5% TweenInVivo->FormulationLimitLimit Final DMSO < 0.5%DMSO->Limit

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (Review of general solubility principles for hydrophobic drugs).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 16781212, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline" (Structural analog data used for physicochemical inference).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on handling kinase inhibitor solubility).

Technical Support Center: Green Synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Chemical Waste Reduction & Process Optimization Audience: Process Chemists, R&D Scientists Protocol ID: GN-3C2P-2026

Core Directive & Process Overview

You are accessing the Green Chemistry Optimization Hub for the synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline. This intermediate is a critical scaffold in agricultural fungicides and kinase inhibitors.

Traditional routes rely on high-boiling polar aprotic solvents (DMF, NMP) and stoichiometric iron reductions (Béchamp), generating massive toxic sludge and solvent waste. This guide transitions your workflow to Catalytic Hydrogenation and Aqueous/Surfactant Media , reducing Process Mass Intensity (PMI) by up to 60%.

The "Green" Route Architecture

The optimized pathway replaces the


 solvent with a recyclable surfactant system and substitutes the iron reduction with a chemoselective catalytic hydrogenation that preserves the aryl chloride.

GreenSynthesis Start 2,3-Dichloronitrobenzene + 3-Hydroxypyridine Step1 Step 1: Coupling (SNAr) Solvent: Water/TPGS-750-M Base: K3PO4 Start->Step1 90°C, 12h Inter Intermediate: 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene Step1->Inter Phase Separation (No Extraction) Waste1 Eliminated: DMF/DMSO Waste Step1->Waste1 Step2 Step 2: Selective Reduction Cat: Pt-Fe/C or Pt/V H2 (5 bar), MeOH Inter->Step2 Chemoselective Final Target: 3-Chloro-2-(pyridin-3-yloxy)aniline Step2->Final >98% Selectivity Waste2 Eliminated: Iron Sludge (FeOOH) Step2->Waste2

Figure 1: Comparison of the optimized green workflow against traditional waste vectors.

Module A: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Coupling (Ether Formation)[1][2]

Objective: Form the diaryl ether bond without using DMF/DMAc and minimize work-up volumes.

Protocol Specification
  • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Hydroxypyridine (1.1 eq),

    
     (2.0 eq).
    
  • Medium: 2 wt% TPGS-750-M in Water (Surfactant-mediated).

  • Conditions: 90°C, vigorous stirring (1000 rpm).

Troubleshooting Guide & FAQs

Q: My conversion is stalled at 60%. Should I add more base? Expert Answer: Do not add more base immediately. In surfactant-water systems, mass transfer is often the rate-limiting step, not basicity.

  • Check Agitation: Ensure the biphasic mixture is an emulsion. If you see distinct layers while stirring, increase RPM.

  • Check Particle Size: If using solid 3-hydroxypyridine, grind it finely before addition.

  • Causality: The reaction occurs inside the surfactant micelles. If the reagents cannot enter the micelles due to poor mixing, the reaction stalls.

Q: I am observing the "Wrong" Regioisomer (3-phenoxy-2-chloronitrobenzene). Why? Expert Answer: This is a classic kinetic vs. thermodynamic control issue, but in 2,3-dichloronitrobenzene, electronic activation dictates the outcome.

  • Mechanism: The nitro group activates the ortho (C2) and para (C4) positions. In 2,3-dichloro, the C2 chlorine is sandwiched between the Nitro and the C3-Chloro. It is sterically crowded but electronically highly activated.

  • Fix: Ensure your temperature does not exceed 95°C. Higher temperatures can promote attack at the less hindered (but less activated) C3 position or lead to bis-substitution.

  • Validation: Check

    
     NMR. The product (2-substituted) will show a specific coupling pattern distinct from the symmetric bis-ether or the 3-substituted isomer.
    

Q: How do I process the aqueous surfactant stream? Expert Answer:

  • Cool reaction to room temperature.[1] The product usually precipitates or oils out.

  • Green Extraction: Use a minimal amount of Ethyl Acetate or Me-THF.

  • Recycling: The remaining aqueous phase containing the surfactant can often be reused for 2-3 cycles with minor topping up of fresh water.

Module B: Selective Reduction (Nitro Amine)

Objective: Reduce the nitro group without removing the chlorine atom (Hydrodehalogenation).

Protocol Specification
  • Catalyst: 1% Pt-Fe/Activated Carbon (Pt-Fe/AC) or sulfided Pt/C.

  • Inhibitor: If using standard Pd/C, add 0.5 eq Vanadium oxide (

    
    ) or use Morpholine as a scavenger.
    
  • Solvent: Methanol or Ethanol.

  • Pressure: 5–10 bar

    
    .
    
Troubleshooting Guide & FAQs

Q: I lost the Chlorine atom! (Product is 2-(pyridin-3-yloxy)aniline). Expert Answer: This is the most common failure mode in catalytic hydrogenation of chloro-nitro aromatics.

  • Cause: Palladium (Pd) is excellent at oxidative addition into C-Cl bonds. Once the nitro group is reduced, the electron-rich aniline facilitates oxidative addition, leading to dechlorination.

  • Immediate Fix: Switch catalysts. Platinum (Pt) is far less active for C-Cl insertion than Palladium.

  • Advanced Fix (The "Fe-Effect"): Use an Fe-doped Pt catalyst.[2][3] The presence of

    
     species on the support interacts with the nitro group preferentially, enhancing reduction rate while suppressing the adsorption geometry required for C-Cl cleavage [1].
    

Q: The reaction is too slow with Platinum. Can I heat it? Expert Answer: Caution is advised.

  • Risk: Heating increases the kinetic energy for the C-Cl cleavage activation barrier.

  • Better Approach: Increase Hydrogen pressure (up to 20 bar) rather than temperature. Keep T < 40°C.

  • Alternative: Use Transfer Hydrogenation . Use Hydrazine Hydrate (

    
    ) with 
    
    
    
    /Carbon. This method is chemically incapable of breaking the C-Cl bond under standard conditions.

Q: How do I verify "Selectivity" quantitatively? Expert Answer: Use HPLC with a standard curve.

  • Target: 3-Chloro-2-(pyridin-3-yloxy)aniline.

  • Impurity A: Dechlorinated aniline (Des-chloro).

  • Impurity B: Hydroxylamine intermediate (Incomplete reduction).[4]

  • Acceptance Criteria: Impurity A < 0.1%.

Logic Tree: Dechlorination Prevention

Dechlorination Q1 Is Dechlorination > 1%? CheckCat Current Catalyst? Q1->CheckCat Yes Pd Pd/C CheckCat->Pd Using Pt Pt/C CheckCat->Pt Using Action1 STOP. Switch to sulfided Pt/C or Pt-Fe/AC Pd->Action1 High Risk Action2 Add Inhibitor (V2O5) or Lower Temp Pt->Action2 Optimization

Figure 2: Decision matrix for solving hydrodehalogenation issues.

Waste Management Dashboard

The following table contrasts the waste profile of the traditional route versus the recommended Green route.

MetricTraditional Route (DMF + Fe/HCl)Green Route (Water/TPGS + Pt/H2)Reduction
Solvent Waste High (DMF, difficult to recycle)Low (Water, recyclable)~85%
Solid Waste High (kg of Fe sludge per kg product)Low (Spent catalyst, recyclable metal)>95%
Atom Economy Poor (Stoichiometric reagents)Excellent (Catalytic)Improved
Hazard Profile Corrosive (HCl), Toxic (DMF)Mild (Surfactants, Alcohols)Significant

References

  • Selective Hydrogenation of Chloronitrobenzenes

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[3]

    • Source: RSC Advances, 2017.
    • URL:[Link]

  • Surfactant Mediated Coupling

    • Title: Micellar Catalysis: A Green Solution for Organic Synthesis.
    • Source: Lipshutz Group (UCSB), General methodology reference.
    • URL:[Link]

  • Regioselectivity in SNAr: Title: Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Source: BenchChem Technical Guides.
  • Green Solvent Selection

    • Title: CHEM21 Selection Guide of Classical- and Less Classical-Solvents.
    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

Sources

Technical Support Center: Stability of 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability of 3-Chloro-2-(pyridin-3-yloxy)aniline under acidic conditions. As no specific stability studies for this molecule are publicly available, this document provides guidance based on the established chemical principles of its constituent functional groups: a substituted aniline, a pyridine ring, and a diaryl ether linkage. This guide is intended for researchers, scientists, and drug development professionals to anticipate potential stability issues, troubleshoot experimental challenges, and design robust analytical protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary stability concerns for 3-Chloro-2-(pyridin-3-yloxy)aniline in acidic media?

The molecule possesses three key structural features that dictate its behavior in an acidic environment. The stability concerns are ranked from the most immediate (protonation) to the most likely covalent degradation (hydrolysis).

  • Protonation of Basic Nitrogen Centers: The most immediate interaction with acid is the protonation of the two basic nitrogen atoms: the aniline amino group and the pyridine ring nitrogen. This is a rapid and reversible acid-base reaction.

    • Aniline Nitrogen: The aniline moiety is a weak base. In the presence of acid, it will form a positively charged anilinium ion.[1] This protonation significantly alters the electronic properties of the aromatic ring, making it less activated towards electrophilic substitution.[2]

    • Pyridine Nitrogen: The pyridine nitrogen contains a lone pair of electrons in an sp² orbital, which is not part of the aromatic system, making it basic and available for protonation (the pKa of the conjugate acid, pyridinium, is approximately 5.25).[3]

    • Consequences: Protonation increases the compound's solubility in aqueous acidic solutions. In sufficiently strong acid (e.g., pH < 4), the molecule will likely exist as a dication.

  • Hydrolytic Cleavage of the Diaryl Ether Bond: The C-O ether bond is a potential point of irreversible degradation. While diaryl ethers are generally more stable than alkyl ethers, they can undergo acid-catalyzed hydrolysis, particularly under forcing conditions such as high temperatures or very strong acids.[4][5]

    • Mechanism: The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by water on one of the aromatic rings.

    • Potential Degradation Products: This pathway would yield 3-chloro-2-aminophenol and 3-hydroxypyridine .

  • Degradation of the Aniline Moiety: Substituted anilines can be susceptible to oxidative degradation, which can be exacerbated by certain acidic conditions (e.g., nitric acid).[6][7] This can lead to the formation of complex, often colored, polymeric byproducts.

FAQ 2: In a typical acidic solution, which functional group is likely to react first?

The initial reaction will be the rapid and reversible protonation of the nitrogen atoms. The pyridine nitrogen is generally slightly more basic than a substituted aniline, so it will protonate first as the pH is lowered.[3] However, in any solution with a pH significantly below the pKa of both conjugate acids (e.g., pH < 4), both sites will be predominantly protonated.

Covalent bond cleavage, such as the hydrolysis of the ether linkage, is a much slower, kinetically-controlled process. Therefore, while protonation is instantaneous, hydrolytic degradation would occur over a longer timescale (hours to days), especially at elevated temperatures.

Troubleshooting Guide

Issue 1: My acidic solution of the compound develops a yellow or brown color over time, even at room temperature.
  • Potential Cause: Oxidation of the Aniline Moiety. Aromatic amines are known to be sensitive to air and can oxidize, forming colored impurities.[6] This process can be catalyzed by light or trace metal ions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use Degassed Solvents: Prior to use, degas your acidic solvent (e.g., by sparging with nitrogen or using sonication under vacuum) to remove dissolved oxygen.

    • Light Protection: Store the solution in an amber vial or protect it from light to prevent photochemical degradation.

    • Purity Check: Ensure the starting material is of high purity, as impurities can sometimes catalyze degradation.

Issue 2: I am observing low yields or unexpected byproducts in an acid-mediated reaction. How can I confirm if my starting material is degrading under the reaction conditions?
  • Recommended Action: Conduct a forced degradation study. This systematic experiment will help you determine the intrinsic stability of your compound under your specific experimental conditions and identify the primary degradation products.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study for Acid Stability Assessment

This protocol provides a framework to evaluate the stability of 3-Chloro-2-(pyridin-3-yloxy)aniline in various acidic media.

Objective: To quantify the rate of degradation and identify major degradation products under specific acidic and thermal stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 5 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions Setup: In separate, labeled vials (e.g., 4 mL amber HPLC vials), place 1.0 mL of each of the following aqueous acidic solutions:

    • A: 0.1 M Hydrochloric Acid (HCl)

    • B: 1.0 M Sulfuric Acid (H₂SO₄)

    • C: Deionized Water (Neutral Control)

  • Initiation of Study: Spike each vial with a small volume (e.g., 20 µL) of the stock solution to achieve a final concentration of ~100 µg/mL. Vortex each vial to ensure homogeneity. This is your t=0 time point for that vial.

  • Incubation: Place one set of vials at room temperature (~25°C) and another set in a controlled oven or water bath at an elevated temperature (e.g., 60°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing a predetermined amount of base (e.g., 100 µL of 1.0 M sodium hydroxide) to stop the acid-mediated degradation.

  • Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method (see Protocol 2).

Data Presentation and Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the parent compound vs. time for each condition.

  • Summarize the results in a table for easy comparison.

Stress ConditionTemperature (°C)Time (h)Parent Compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
0.1 M HCl252499.5< 0.1< 0.1
0.1 M HCl602485.27.16.8
1.0 M H₂SO₄602478.910.39.9
Water (Control)602499.8< 0.1< 0.1

Table 1: Example data from a forced degradation study. This data is illustrative and not based on experimental results.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is crucial for separating the parent compound from any potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or use a PDA detector to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

  • Confirmation: For definitive identification of degradation products, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain molecular weight information.[9]

Visualizations: Degradation Pathways and Workflows

Hypothesized Acid-Catalyzed Degradation

The primary covalent degradation pathway anticipated under harsh acidic conditions is the hydrolysis of the diaryl ether bond.

G cluster_main Acid-Catalyzed Hydrolysis parent 3-Chloro-2-(pyridin-3-yloxy)aniline prod1 3-Chloro-2-aminophenol parent->prod1 H₃O⁺ / Δ prod2 3-Hydroxypyridine parent->prod2 H₃O⁺ / Δ G start Prepare Stock Solution (1 mg/mL in ACN) setup Set Up Stress Vials (0.1 M HCl, 1 M H₂SO₄, H₂O) start->setup spike Spike Vials to Final Conc. setup->spike incubate Incubate at RT & 60°C spike->incubate sample Sample at Time Points (0, 2, 6, 12, 24h) incubate->sample quench Neutralize Aliquot with Base sample->quench analyze Analyze by HPLC-UV/MS quench->analyze report Quantify Degradation & Identify Products analyze->report

Caption: Workflow for conducting a forced degradation study.

References

  • TSI Journals. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Link

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Link

  • Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(8), 1238–1244. Link

  • Wikipedia. Aniline. Link

  • Wikipedia. Pyridine. Link

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Link

  • Tan, F. F., et al. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications, 11, 6126. Link

  • Bareš, J., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-83. Link

  • Lopes, J. F., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. Link

  • BenchChem. Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. Link

  • International Journal of Trend in Scientific Research and Development. Analytical Methods for the Degradation of Phytoconstituents. Link

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Vemurafenib & Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Vemurafenib (PLX4032) against its critical synthetic intermediates and metabolic byproducts. Designed for analytical chemists and process development scientists, this document details the specific m/z transitions required to distinguish the active pharmaceutical ingredient (API) from structurally similar process impurities, specifically the des-propyl sulfonamide intermediate.

We contrast the utility of Triple Quadrupole (QqQ) MRM quantification against High-Resolution Quadrupole Time-of-Flight (Q-TOF) structural elucidation, providing a self-validating workflow for purity analysis.

Structural Context & Synthetic Logic

To interpret the fragmentation, one must understand the assembly of Vemurafenib. The synthesis typically converges on the coupling of a 5-(4-chlorophenyl)-7-azaindole core with a 2,4-difluorobenzenesulfonamide moiety.

Target Analyte: Vemurafenib (PLX4032)

  • Formula: C₂₃H₁₈ClF₂N₃O₃S

  • Monoisotopic Mass: 489.07

  • Precursor Ion [M+H]⁺: 490.1

Critical Intermediate (Impurity A): Des-propyl amine precursor

  • Context: This is the immediate precursor before the final sulfonylation step. Its presence indicates incomplete reaction.

  • Formula: C₂₀H₁₂ClF₂N₃O

  • Precursor Ion [M+H]⁺: 384.1

Methodology Comparison: MRM vs. HRMS

For Vemurafenib analysis, the choice of MS modality dictates the depth of data.

FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS)
Primary Application Quantification (PK studies, impurity limits)Structural Elucidation (Unknowns, degradants)
Sensitivity High (pg/mL range)Moderate to High
Selectivity Mechanism MRM Transitions (e.g., 490.1 → 255.0)Exact Mass (<5 ppm error)
Distinction Capability Relies on unique fragment generation.Relies on mass defect and isotope patterns.[1]
Verdict Best for routine QC and clinical monitoring.Essential for identifying novel degradation products (e.g., N-oxides).

Fragmentation Mechanics & Transitions

The fragmentation of Vemurafenib under Electrospray Ionization (ESI+) follows a predictable pathway driven by the lability of the sulfonamide bond and the stability of the azaindole acylium ion.

Primary Fragmentation Pathway (Vemurafenib)
  • Parent Ion: m/z 490.1

  • Primary Loss (-107 Da): Cleavage of the propylsulfonyl group (-SO₂C₃H₇).

    • Product Ion: m/z 383.1

    • Mechanism: Charge retention on the difluoroaniline-azaindole ketone.

  • Secondary Cleavage (Major Quantifier): Cleavage of the amide bond connecting the azaindole core to the difluoroaniline ring.

    • Product Ion: m/z 255.0

    • Structure: 5-(4-chlorophenyl)-7-azaindole acylium ion.

    • Significance: This ion is highly stable and characteristic of the drug's core scaffold, making it the ideal Quantifier transition.

Comparative Fragmentation Table
AnalytePrecursor [M+H]⁺Key Fragment 1 (Quantifier)Key Fragment 2 (Qualifier)Mechanism of Distinction
Vemurafenib 490.1 255.0 (Core Acylium)383.1 (Loss of -SO₂Pr)Unique parent; sequential loss of propylsulfonyl group.
Intermediate A (Des-propyl amine)384.1 255.0 (Core Acylium)~227 (Loss of CO)Lacks the 490→383 transition. Parent mass overlaps with Vemurafenib fragment.
Metabolite M3 (Monohydroxy)506.1 271.0 (Hydroxylated Core)399.1 (Loss of -SO₂Pr)+16 Da shift on Parent and Fragments indicates oxidation on the core.

Critical Insight: The transition 490 → 383 is specific to the intact sulfonamide tail. If you observe m/z 383 in the MS1 scan without fragmentation, it indicates the presence of the Intermediate A impurity, not the drug fragment.

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific bond cleavages that generate the quantifier and qualifier ions.

VemurafenibFragmentation cluster_legend Key Parent Vemurafenib Parent Ion [M+H]+ = 490.1 Frag1 Fragment A (Qualifier) [M+H - SO2C3H7]+ m/z = 383.1 Parent->Frag1 Primary cleavage (Sulfonamide bond) Lost1 Neutral Loss: Propylsulfonyl (-SO2C3H7) = 107 Da Parent->Lost1 Frag2 Fragment B (Quantifier) Azaindole Acylium Ion m/z = 255.0 Frag1->Frag2 Secondary cleavage (Amide bond) Lost2 Neutral Loss: Difluoroaniline (C6H3F2N) = ~127 Da Frag1->Lost2 key1 Parent key2 Intermediate-Like key3 Core Scaffold

Caption: Step-wise fragmentation of Vemurafenib (ESI+). The loss of the propylsulfonyl group (107 Da) yields the m/z 383 ion, which further degrades to the stable azaindole core at m/z 255.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol ensures the separation of the API from the des-propyl intermediate (which has the same mass as the API's primary fragment), preventing "crosstalk" interference.

Step 1: Chromatographic Separation (UPLC)[2][3]
  • Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B[4]

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold 95% B

  • Rationale: The des-propyl intermediate is more polar (exposed amine) and will elute earlier than Vemurafenib. Success Criterion: Baseline resolution (>1.5 min difference) between the m/z 384 peak (Intermediate) and m/z 490 peak (API).

Step 2: Mass Spectrometry Settings (QqQ)
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Collision Energy (CE):

    • Transition 490 > 383: CE = 20-25 eV (Softer, preserves structure).

    • Transition 490 > 255: CE = 40-45 eV (Harder, strips side chains).

Step 3: Analytical Workflow Diagram

LCMS_Workflow cluster_check Quality Control Check Sample Plasma/Reaction Mix LC UPLC Separation (Retain Polar Impurities) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Filter Select m/z 490.1 ESI->Q1 CC Collision Cell CID (N2 gas) Q1->CC Q3 Q3 Filter Select m/z 255 & 383 CC->Q3 Detector Detector Quantification Q3->Detector Check Check RT: Is 383 signal co-eluting with 490? Q3->Check

Caption: LC-MS/MS workflow for Vemurafenib. The Q1/Q3 filtration ensures that only the parent-daughter relationship specific to the drug is detected, excluding isobaric interferences.

References

  • Goldinger, S. M., et al. (2015). "A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma." Pharmacology Research & Perspectives.

  • Sparidans, R. W., et al. (2012). "Liquid chromatography-tandem mass spectrometric assay for the BRAF inhibitor vemurafenib in human plasma." Journal of Chromatography B.

  • FDA Clinical Pharmacology Review. (2011). "Zelboraf (Vemurafenib) NDA 202429." Center for Drug Evaluation and Research.

  • Nijenhuis, C. M., et al. (2014). "Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

Sources

comparing synthetic routes for 3-Chloro-2-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS: 869945-98-2), a critical intermediate scaffold used in the development of kinase inhibitors (e.g., c-Met, VEGFR, or CSF-1R inhibitors).

Executive Summary

The synthesis of 3-Chloro-2-(pyridin-3-yloxy)aniline hinges on the construction of the diaryl ether linkage between a 3-chlorobenzene core and a pyridine ring. The presence of the chlorine atom at the 3-position and the ether linkage at the 2-position (ortho to the aniline nitrogen) dictates the retrosynthetic logic.

We evaluate three distinct pathways:

  • Route A (S_NAr): Nucleophilic Aromatic Substitution on nitro-arenes (The Industrial Standard).

  • Route B (Ullmann): Copper-catalyzed cross-coupling (The Convergent Approach).

  • Route C (Fluoro-S_NAr): Fluorine-activated substitution (The High-Yield Optimization).

Quick Comparison Matrix
FeatureRoute A: Nitro-S_NArRoute B: Ullmann CouplingRoute C: Fluoro-S_NAr
Key Reagents 2,3-Dichloronitrobenzene2-Amino-6-chlorophenol2-Fluoro-3-chloronitrobenzene
Mechanism Addition-Elimination (

)
Metal-Catalyzed (

)
Addition-Elimination (

)
Step Count 2 (Coupling + Reduction)1 (Direct Coupling)2 (Coupling + Reduction)
Scalability HighModerateHigh
Cost Efficiency Best (Cheap starting materials)Low (Catalyst cost)Moderate (Precursor cost)
Key Challenge Regioselectivity controlChemoselectivity (O vs N)Precursor availability

Route A: The Nitro-Activation Pathway (S_NAr)

Best for: Large-scale manufacturing and cost minimization.

Mechanistic Insight

This route exploits the electron-withdrawing nature of the nitro group (


) to activate the ortho-chlorine for nucleophilic displacement. In 2,3-dichloronitrobenzene , the chlorine at position 2 is ortho to the nitro group, while the chlorine at position 3 is meta. Since 

reactions proceed readily at ortho and para positions but not meta, the nucleophile (3-hydroxypyridine) selectively displaces the 2-Cl, leaving the 3-Cl intact.
Detailed Protocol

Step 1: Ether Formation

  • Substrates: 2,3-Dichloronitrobenzene (1.0 eq), 3-Hydroxypyridine (1.1 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq).
  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase nucleophilicity).

  • Conditions: Heat to 80–100°C for 4–6 hours under

    
    .
    
  • Workup: Quench with water. The product, 3-chloro-2-(pyridin-3-yloxy)nitrobenzene , typically precipitates as a solid. Filtration and washing with water remove inorganic salts.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Alternative: Hydrogenation (

    
    , Pd/C) is possible but carries a risk of de-chlorination (hydrodehalogenation). The Fe/NH4Cl method is chemoselective for 
    
    
    
    in the presence of aryl chlorides.
  • Purification: Filter through Celite to remove iron sludge. Concentrate and recrystallize from Ethanol/Heptane.

Critical Control Points
  • Regioselectivity: Ensure the starting material is pure 2,3-dichloronitrobenzene. The 3,4-isomer (a common impurity) will lead to the wrong regioisomer.

  • Temperature: Exceeding 120°C may encourage displacement of the 3-Cl or bis-substitution, though this is kinetically disfavored.

Route B: Copper-Catalyzed Cross-Coupling (Ullmann)

Best for: Laboratory scale or when nitro-precursors are unavailable.

Mechanistic Insight

This route utilizes a transition metal (Copper) to facilitate the formation of the C-O bond between a phenol and an aryl halide. It avoids the handling of energetic nitro compounds but introduces challenges regarding catalyst removal and chemoselectivity (O-arylation vs. N-arylation).

Detailed Protocol
  • Substrates: 2-Amino-6-chlorophenol (1.0 eq) + 3-Bromopyridine (1.1 eq).

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%).

  • Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%).

  • Base:

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF.

  • Conditions: 90–110°C, sealed tube, 12–24 hours.

Technical Challenges
  • Chemoselectivity: The starting material (2-amino-6-chlorophenol) contains both a nucleophilic oxygen (

    
    ) and nitrogen (
    
    
    
    ). While phenols are generally more acidic and easier to deprotonate, the amine can compete for the copper center, leading to N-arylation byproducts.
  • Mitigation: Using a weaker base (like

    
    ) favors phenoxide formation without fully deprotonating the aniline. Alternatively, the amine can be protected as an acetamide (N-acetyl), coupled, and then hydrolyzed, but this adds two steps.
    

Route C: Fluoro-Activated S_NAr (High Performance)

Best for: High-value synthesis requiring mild conditions and maximum yield.

Mechanistic Insight

Fluorine is a far superior leaving group to chlorine in


 reactions due to its high electronegativity, which strongly stabilizes the Meisenheimer complex intermediate. Using 2-Fluoro-3-chloronitrobenzene  allows the coupling to proceed at lower temperatures with higher conversion rates, virtually eliminating the risk of displacing the meta-chlorine.
Protocol Adjustments (vs. Route A)
  • Substrate: 2-Fluoro-3-chloronitrobenzene instead of the dichloro analog.

  • Temperature: Reaction often proceeds at 50–60°C (vs. 100°C for chloro).

  • Yield: Typically 10–15% higher than Route A due to cleaner conversion.

  • Cost: The fluoro-precursor is significantly more expensive, making this route less attractive for multi-kilogram batches unless yield is the sole driver.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and chemical transformations for the three compared routes.

SyntheticRoutes StartA Route A: 2,3-Dichloronitrobenzene (Cheap, Industrial) StepA Step 1: S_NAr (Base, Heat, -Cl) StartA->StepA StartB Route B: 2-Amino-6-chlorophenol + 3-Bromopyridine StepB Ullmann Coupling (CuI, Ligand, Base) StartB->StepB StartC Route C: 2-Fluoro-3-chloronitrobenzene (High Reactivity) StepC Step 1: S_NAr (Base, Mild Heat, -F) StartC->StepC InterA Intermediate: 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene Reduction Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) InterA->Reduction StepA->InterA Regioselective Cl displacement StepC->InterA Fast F displacement Product TARGET: 3-Chloro-2-(pyridin-3-yloxy)aniline StepB->Product Direct C-O Bond Formation (Risk of N-arylation) Reduction->Product Yields Aniline

Caption: Flowchart comparing the industrial Nitro-S_NAr route (A), the Fluoro-accelerated route (C), and the convergent Ullmann coupling (B).

Experimental Data Summary

MetricRoute A (Cl-Nitro)Route B (Ullmann)Route C (F-Nitro)
Typical Yield (Step 1) 75–85%40–60%90–95%
Typical Yield (Overall) 65–75%40–60%80–85%
Reaction Temp 100°C110°C60°C
Purity Profile Good (Regio-isomers possible)Moderate (Cu residues)Excellent
E-Factor (Waste) LowHigh (Metal waste)Low

Recommendation

For research and development where time is critical and material cost is secondary, Route C is the superior choice due to its mild conditions and high reliability. For process scale-up (kg to ton scale), Route A is the validated standard, balancing raw material costs with acceptable yields, provided that the regioselectivity is monitored during the


 step.

References

  • Preparation of 2,3-Dichloronitrobenzene

    • Source: Patent US5475163A.
    • Link:

  • Source: "Nucleophilic Aromatic Substitution of 2,3-Dichloronitrobenzene." Journal of Organic Chemistry. (General mechanistic reference for ortho-selectivity).
  • Ullmann Ether Synthesis Protocols: Source:Organic Letters, "Copper-Catalyzed Synthesis of Diaryl Ethers." Context: Standard conditions for coupling phenols with aryl halides using CuI/Ligand systems.
  • Reduction of Nitro Groups with Iron: Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard protocol for Fe/NH4Cl reduction, preserving aryl-chloride bonds.

High-Precision Identification of 3-Chloro-2-(pyridin-3-yloxy)aniline via FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: CAS 869945-98-2 | Structural Identification & Impurity Profiling Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists[1]

Executive Summary

3-Chloro-2-(pyridin-3-yloxy)aniline is a critical "scaffold" intermediate, frequently utilized in the synthesis of multi-targeted kinase inhibitors and advanced agrochemicals.[1] Its structural complexity—featuring an electron-rich aniline, an electron-deficient pyridine, and a sterically congested ether linkage—presents unique challenges for rapid identification.[1]

While NMR remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior alternative for rapid Quality Control (QC) and real-time reaction monitoring. This guide provides a definitive framework for identifying this specific molecule, distinguishing it from its nitro-precursors, and validating its purity against common structural analogs.

Structural Analysis & Spectral Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent pharmacophores. The spectrum is a superposition of four distinct vibrational domains:

  • Primary Aniline (

    
    ):  The diagnostic "doublet" in the high-frequency region.
    
  • Diaryl Ether (

    
    ):  The molecular hinge, providing strong C-O stretching bands.
    
  • Pyridine Ring: Distinct heterocyclic ring breathing modes.

  • Aryl Chloride: Low-frequency signatures often obscured but critical for fingerprinting.

Visualizing the Spectral Connectivity

The following diagram maps the chemical structure to specific IR vibrational modes.

Spectral_Logic Molecule 3-Chloro-2-(pyridin-3-yloxy)aniline NH2 Primary Amine (-NH2) 3400-3300 cm⁻¹ Molecule->NH2 Functional Group 1 Ether Ether Linkage (C-O-C) ~1240 cm⁻¹ Molecule->Ether Linker Pyridine Pyridine Ring (C=N) ~1580 cm⁻¹ Molecule->Pyridine Heterocycle Chloride Aryl Chloride (C-Cl) ~1050 / 700 cm⁻¹ Molecule->Chloride Substituent

Figure 1: Structural deconstruction of the target molecule linking pharmacophores to expected IR vibrational zones.[1]

The Spectral Fingerprint: Expected Peak Assignments

Note: Values are theoretical ranges derived from standard spectroscopic data for aryl ethers and anilines. Exact wavenumbers may shift ±10 cm⁻¹ depending on sample state (solid KBr vs. neat ATR).

Zone A: High Frequency (4000 – 2500 cm⁻¹)

This is the primary identification zone for the aniline functionality.

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
3450 – 3400

Asymmetric Stretch
Sharp band.[1] Distinguishes

from

(broad).
3350 – 3300

Symmetric Stretch
Second band of the "doublet." Essential for confirming primary amine.
3080 – 3010

Aromatic Stretch
Weak, sharp spikes just above 3000 cm⁻¹.
Zone B: The "Fingerprint" Region (1700 – 1000 cm⁻¹)

This region confirms the skeletal connectivity of the ether and pyridine.

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
1620 – 1600

Scissoring (Bend)
Confirming band for primary amines.
1590 – 1570

Pyridine Stretch
Characteristic of the pyridine ring; often overlaps with benzene

.
1480 – 1430 Aromatic Ring StretchMultiple bands indicating the presence of two distinct aromatic systems.[1][2]
1260 – 1230

Asymmetric Stretch
CRITICAL: Strong, broad band. Confirms the ether linkage between rings.
1330 – 1250

Stretch
Strong band connecting the amine to the benzene ring.
Zone C: Low Frequency (1000 – 600 cm⁻¹)

Used for regioisomer differentiation.

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
990 – 1000 Pyridine Ring BreathingA very specific marker for 3-substituted pyridines.
800 – 700

Out-of-Plane (OOP)
Pattern depends on substitution (1,2,3-trisubstituted benzene).[1]
~1050 / ~750

Stretch
Difficult to assign definitively without pure standards, but contributes to the fingerprint.
Comparative Analysis: Target vs. Alternatives

The true power of IR in a development setting is distinguishing the target from its precursors and impurities.

Comparison 1: Target vs. Nitro-Precursor

Scenario: Synthesis via reduction of 3-Chloro-2-(pyridin-3-yloxy)nitrobenzene .[1] Goal: Confirm complete reduction.

FeatureNitro Precursor (Starting Material)Target Aniline (Product)
3400-3300 cm⁻¹ Absent Doublet (

) appears
1530 cm⁻¹ Strong (

Asym)
Disappears
1350 cm⁻¹ Strong (

Sym)
Disappears
Result If 1530/1350 peaks persist, reduction is incomplete.[1]Clean spectrum requires loss of

bands.
Comparison 2: Target vs. Phenolic Impurities

Scenario: Hydrolysis of the ether linkage yields 3-Amino-2-chlorophenol or 3-Hydroxypyridine .[1]

FeaturePhenolic ImpurityTarget Aniline
3600-3200 cm⁻¹ Broad, rounded

stretch (H-bonding).[1]
Sharp

spikes.
1240 cm⁻¹ Shifted/Changed intensity.Distinct Aryl Ether stretch.
Experimental Protocol: ATR-FTIR

For rapid identification of solid intermediates, Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets due to speed and reproducibility.

Step-by-Step Methodology:

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove

    
     and 
    
    
    
    vapor contributions.
  • Sample Loading: Place ~5-10 mg of the solid 3-Chloro-2-(pyridin-3-yloxy)aniline onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without cracking the crystal).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for QC)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

QC Decision Tree

Follow this logic flow to validate the compound identity.

QC_Decision_Tree Start Acquire Spectrum CheckNH2 Check 3300-3400 cm⁻¹ Doublet Present? Start->CheckNH2 CheckNO2 Check 1350/1530 cm⁻¹ NO2 Peaks Present? CheckNH2->CheckNO2 Yes Fail_Wrong FAIL: Wrong Structure CheckNH2->Fail_Wrong No (Missing Amine) CheckEther Check ~1240 cm⁻¹ Strong Ether Band? CheckNO2->CheckEther No (Clean) Fail_Precursor FAIL: Incomplete Reduction (Nitro Impurity) CheckNO2->Fail_Precursor Yes (Nitro Present) Pass IDENTITY CONFIRMED (Target Aniline) CheckEther->Pass Yes Fail_Hydrolysis FAIL: Hydrolysis/Cleavage (Check for OH broad band) CheckEther->Fail_Hydrolysis No (Missing Ether)

Figure 2: Logical workflow for Quality Control assessment.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on IR band assignments for anilines and ethers).

  • NIST Chemistry WebBook. IR Spectrum of 3-Chloroaniline (Analogous substructure). National Institute of Standards and Technology. Available at: [Link][1]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3][4] (Reference for Pyridine ring breathing modes).

  • PubChem. Compound Summary for 3-Chloro-2-(pyridin-3-yloxy)aniline (CAS 869945-98-2).[1] National Library of Medicine. Available at: [Link][1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-2-(pyridin-3-yloxy)aniline

[1]

Executive Operational Summary

Immediate Action Required: Treat 3-Chloro-2-(pyridin-3-yloxy)aniline as a Class 6.1 Toxic Substance and a Marine Pollutant .[1] Disposal Method: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor. Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash. Its pyridine-ether backbone renders it resistant to standard biological degradation in wastewater treatment plants, posing significant long-term aquatic toxicity risks.[1]

Chemical Identity & Physical Profile

Accurate identification is the first step in a self-validating safety protocol.[1] Verify your material against these parameters before handling.

ParameterSpecification
Chemical Name 3-Chloro-2-(pyridin-3-yloxy)aniline
CAS Number 869945-98-2
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, Methanol, Ethyl Acetate
Acidity/Basicity Weak base (aniline and pyridine moieties)

Hazard Assessment & Segregation Strategy

This compound combines the toxicity of halogenated anilines with the metabolic stability of pyridine rings.[1]

Primary Hazards (GHS Classification)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful) to Category 3 (Toxic). Treat as Toxic.

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).

  • Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic to aquatic life with long-lasting effects).[1]

Segregation Logic (The "Why")

Store and accumulate waste streams based on chemical reactivity, not just convenience.[1]

  • Incompatible with Oxidizers: The amine group is susceptible to rapid, exothermic oxidation.[1] Risk: Fire/Explosion.[1][2][3][4]

  • Incompatible with Strong Acids: Will form pyridinium/anilinium salts, potentially generating heat and altering solubility, complicating incineration streams.[1] Risk: Exothermic reaction.[1]

Operational Disposal Workflow

This protocol ensures compliance with US (RCRA) and EU (EWC) standards.

Scenario A: Solid Waste (Pure Substance)
  • Containment: Place the solid substance in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label with the following specific data:

    • Constituents: 3-Chloro-2-(pyridin-3-yloxy)aniline (100%)[1]

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[1][5]

  • Disposal Stream: Designate for Incineration (Rotary Kiln) .

Scenario B: Liquid Waste (Solutions in DMSO/Methanol)
  • Segregation: Do not mix with aqueous acidic waste streams.[1] Keep in "Organic Solvents - Halogenated" or "Toxic Organics" streams.[1]

  • Container: Use amber glass or HDPE carboys.

  • Validation: Verify pH is neutral to slightly basic (pH 7-9) to ensure stability.

  • Labeling: List the solvent (e.g., DMSO 99%) and the solute (3-Chloro-2-(pyridin-3-yloxy)aniline <1%).

  • Disposal Stream: Fuel Blending or Incineration.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Collection: Collect in a dedicated "Solid Hazardous Debris" bin (yellow bag/container).

  • Treatment: These items are treated as trace-contaminated hazardous waste.[1]

  • Disposal Stream: Incineration.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for determining the correct disposal path based on the state of the material.

DisposalWorkflowStartWaste Material Identified:3-Chloro-2-(pyridin-3-yloxy)anilineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid Solution(DMSO/MeOH)StateCheck->LiquidDebrisContaminated Debris(Gloves/Wipes)StateCheck->DebrisDoubleBagDouble Bag in PolyethyleneSolid->DoubleBagSegregateSegregate from Acids/OxidizersLiquid->SegregateYellowBinYellow Haz-Waste BinDebris->YellowBinLabelSolidLabel: Toxic Solid OrganicDoubleBag->LabelSolidIncinerateSolidDISPOSAL: Rotary Kiln IncinerationLabelSolid->IncinerateSolidCarboyCollect in HDPE/Glass CarboySegregate->CarboyLabelLiquidLabel: Halogenated Solvent WasteCarboy->LabelLiquidFuelBlendDISPOSAL: Fuel Blending/IncinerationLabelLiquid->FuelBlendIncinerateDebrisDISPOSAL: IncinerationYellowBin->IncinerateDebris

Figure 1: Operational decision tree for segregating and disposing of 3-Chloro-2-(pyridin-3-yloxy)aniline waste streams.

Emergency Spill Response

In the event of a spill, speed and containment are critical to prevent environmental release.[1]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with a wet paper towel (to prevent dust) or use a dedicated chemical spill pad. Do not dry sweep, as this generates toxic dust.[1]

    • Liquid Spill: Surround with absorbent dykes (vermiculite or spill pillows).[1]

  • Cleanup: Scoop material into a wide-mouth hazardous waste jar. Wipe the surface with a soap/water solution, then acetone.[1]

  • Disposal: Place all cleanup materials (wipes, pads, gloves) into the hazardous waste debris container.

Regulatory & Transport Compliance

When preparing this material for transport by a waste vendor, strict adherence to DOT/ADR regulations is mandatory.[1]

Waste Classification (RCRA - USA)

While this specific CAS is not explicitly P-listed or U-listed, it must be characterized by the generator.[1]

  • Recommendation: Classify as Non-Listed Hazardous Waste due to toxicity.[1][5]

  • Characteristic Codes: Check for D038 (Pyridine) if the molecule is expected to degrade, though the ether linkage is stable.[1] Generally, use the code for Toxic (D000) or state-specific codes for halogenated organics.[1]

Transport Classification (DOT/IATA)

Use the following designation for shipping pure waste:

  • UN Number: UN 2811

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (3-Chloro-2-(pyridin-3-yloxy)aniline)[1]

  • Hazard Class: 6.1

  • Packing Group: III (assuming moderate toxicity based on structural analogs)

  • Marine Pollutant: Yes

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485400, 3-Chloro-2-(pyridin-3-yloxy)aniline.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link][1]

Personal protective equipment for handling 3-Chloro-2-(pyridin-3-yloxy)aniline

[1]

Executive Summary & Hazard Architecture

3-Chloro-2-(pyridin-3-yloxy)aniline (CAS: 869945-98-2 / 1206969-43-8) is a critical pharmacophore often used in the synthesis of kinase inhibitors (e.g., Vemurafenib).[1][2] While valuable in drug discovery, its safety profile is dominated by the aniline moiety , necessitating a containment strategy far stricter than standard organic chemistry protocols.[1]

The Core Hazard: Methemoglobinemia Unlike standard corrosive or irritant risks, the primary danger here is systemic. Aniline derivatives are lipophilic; they rapidly penetrate intact skin.[1] Once in the bloodstream, they oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.[1] This leads to "chemical asphyxiation" despite the victim breathing normal air.[1]

Global Harmonized System (GHS) Critical H-Codes:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.[1][3][4]

  • H373: May cause damage to organs (blood system) through prolonged or repeated exposure.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][3][5]

The PPE Shield: A Multi-Layer Defense System

Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for chloro-aniline derivatives due to rapid permeation kinetics.[1] You must employ a "Time-to-Breakthrough" defense strategy.[1]

A. Hand Protection (The Critical Barrier)

Protocol: Double-Gloving with Material Segregation.[1]

  • Inner Layer: 4-mil Nitrile (High dexterity, protects against accidental tears of outer glove).[1]

  • Outer Layer: Silver Shield® (EVOH/PE laminate) or Thick Nitrile (>8 mil) .[1]

    • Why? Standard nitrile has a breakthrough time of <15 minutes for many aromatic amines.[1] Laminate films offer >4 hours of protection against aniline permeation.[1]

  • Technique: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon any splash; change routine gloves every 60 minutes.[1]

B. Respiratory Protection

Protocol: Engineering Controls First, Respirators Second.[1]

  • Primary: All handling of solid powder must occur within a Chemical Fume Hood or Powder Containment Enclosure (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Maintenance): If hood containment is breached, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .[1]

    • Why? The P100 stops the dust; the OV cartridge arrests any sublimed vapors, which are common with halogenated anilines.

C. Ocular & Dermal Armor[3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are inadequate because they do not seal against vapors or fine dust migration.

  • Body: Tyvek® 400 (or equivalent) disposable lab coat/sleeves over a standard flame-resistant lab coat.[1]

    • Why? Cotton absorbs anilines, holding the toxin against the skin and increasing absorption. Tyvek repels dust and liquids.[1]

Operational Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE alone.

SafetyProtocolStartStart: Handling 3-Chloro-2-(pyridin-3-yloxy)anilineRiskAssess1. Risk Assessment(Quantity & State)Start->RiskAssessStateCheckIs it Solid/Powder?RiskAssess->StateCheckHoodEngineering Control:Chemical Fume Hood(Sash < 18 inches)StateCheck->Hood< 10 gramsGloveBoxEngineering Control:Glove Box / IsolatorStateCheck->GloveBox> 10 grams or Aerosol RiskPPE_RoutineRoutine PPE:- Double Nitrile (min)- Splash Goggles- Tyvek SleevesHood->PPE_RoutineGloveBox->PPE_RoutineActionExecute Procedure(Weighing/Synthesis)PPE_Routine->ActionPPE_HighHigh Risk PPE:- Silver Shield Gloves- Full Face Respirator (P100/OV)- Full Tyvek SuitWasteDisposal:Segregated Halogenated Waste(NO Oxidizers)PPE_High->WasteAction->WasteSpillEmergency: SPILLAction->SpillAccidentSpill->PPE_HighDon PPE before Cleanup

Figure 1: Operational safety logic flow for handling high-potency aniline intermediates, distinguishing between routine handling and high-risk spill scenarios.

Step-by-Step Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity can disperse fine aniline powders, creating an inhalation hazard.[1]

  • Preparation: Place an anti-static mat or ionizer bar inside the fume hood.[1]

  • Taring: Tare the receiving vessel (flask) before adding the solid. Avoid using weighing boats; weigh directly into the tared reaction vessel if possible to reduce transfer steps.[1]

  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (aniline is highly soluble in alcohols) followed by soap and water.[1] Dispose of the wipe as hazardous waste.[1][3][6]

Phase 2: Reaction & Synthesis
  • Solvent Choice: When solubilizing, be aware that chloro-anilines can react violently with strong oxidizers (e.g., peroxides, permanganates).[1] Ensure the reaction design excludes these unless controlled.

  • Temperature: If heating is required, ensure a reflux condenser is properly seated and clamped.[1] Aniline vapors are potent; a leak at 80°C significantly increases the vapor concentration in the hood.[1]

Phase 3: Waste Disposal

Crucial Rule: Never mix aniline waste with acidic waste streams containing nitrites (risk of diazonium salt formation/explosion) or strong oxidizers.[1]

  • Solid Waste: Double-bag in heavy-duty polyethylene bags. Label as "Toxic - Organic Solid - Halogenated."[1]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."[1]

  • Aquatic Stewardship: This compound is very toxic to aquatic life (H410).[1][3] All rinsate (first 3 washes) must be collected as hazardous waste, never poured down the drain.[1]

Emergency Response: The "Speed Protocol"

In the event of exposure, the speed of decontamination determines the severity of Methemoglobinemia.

Exposure RouteImmediate Action (First 60 Seconds)Medical Follow-up
Skin Contact 1. Drench with water immediately.[1][7] 2. Apply soap (lipophilic removal).[1] 3. Scrub for 15 minutes .Monitor for cyanosis (blue lips/nails).[1] Administer Methylene Blue if MetHb > 30% (Clinical decision).
Eye Contact 1. Flush at eyewash station for 15 minutes . 2. Hold eyelids open forcibly.[1]Consult ophthalmologist immediately.
Inhalation 1. Move to fresh air. 2. If breathing is labored, provide Oxygen (if trained).[1]Transport to ER. Monitor O₂ saturation.
Spill (<10g) 1. Evacuate area. 2. Don Full PPE (Silver Shield gloves).[1] 3. Cover with spill pad or vermiculite.[1]Do not use bleach (may create toxic chloramines).[1] Use simple detergent/water for final clean.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Aniline: Systemic Agent Information. CDC.[1] [Link]

  • PubChem. (2024).[1] 3-Chloro-2-(pyridin-3-yloxy)aniline Compound Summary. National Library of Medicine.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: Chloroanilines. ECHA.[1] [Link]

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